2-(2-Chlorophenyl)quinazoline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H9ClN2 |
|---|---|
Molecular Weight |
240.69 g/mol |
IUPAC Name |
2-(2-chlorophenyl)quinazoline |
InChI |
InChI=1S/C14H9ClN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H |
InChI Key |
KROXYHVGFUWTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-(2-Chlorophenyl)quinazoline: Structural Analysis, Synthesis, and Pharmacological Potential
Executive Summary
2-(2-Chlorophenyl)quinazoline is a fully aromatic, bicyclic heterocycle belonging to the class of 2-arylquinazolines. Distinct from its dihydro- or oxo- counterparts (such as quinazolinones), this molecule features a planar quinazoline core coupled to an ortho-substituted phenyl ring. The presence of the chlorine atom at the C2' position introduces significant steric strain, forcing a non-planar conformation that modulates solubility, metabolic stability, and binding selectivity in biological targets. This guide details its chemical identity, robust synthetic protocols, and utility as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents.
Part 1: Chemical Identity & Structural Analysis[1]
Nomenclature and Identification
-
IUPAC Name: this compound
-
CAS Registry Number: 1353000-32-4 (Note: Older registries may exist for specific salt forms; 25855-20-3 is the parent 2-phenylquinazoline).
-
Molecular Weight: 240.69 g/mol
-
SMILES: Clc1ccccc1-c2nc3ccccc3cn2
Structural Features & The "Ortho-Effect"
The core structure consists of a benzene ring fused to a pyrimidine ring (quinazoline).[3] The critical structural determinant is the 2-chlorophenyl moiety attached at the C2 position.
-
Electronic Effects: The quinazoline ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack, particularly at C4. The 2-chlorophenyl group acts as an electron-withdrawing group via induction (-I effect) but has weak electron-donating resonance (+M).
-
Steric Twist (Atropisomerism Potential): Unlike the planar 2-phenylquinazoline, the ortho-chlorine atom creates steric repulsion with the quinazoline nitrogen lone pair or the C4-hydrogen. This forces the phenyl ring to twist out of the plane of the heterocycle (dihedral angle typically 30–60°). This "twist" is a critical design feature in drug discovery to improve solubility (by disrupting crystal packing) and enhance selectivity for enzyme pockets that accommodate non-planar ligands.
Part 2: Synthetic Pathways[5][6]
The most robust and modern method for synthesizing this compound is the Oxidative Condensation of 2-Aminobenzylamine with Aldehydes . This approach avoids the harsh conditions of the classic Niementowski synthesis and offers higher atom economy.
Protocol: Iodine-Catalyzed Oxidative Condensation
This metal-free protocol utilizes molecular iodine as a catalyst and oxygen (air) as the terminal oxidant.
Reagents:
-
Substrate A: 2-Aminobenzylamine (1.0 equiv)
-
Substrate B: 2-Chlorobenzaldehyde (1.0 equiv)
-
Catalyst: Molecular Iodine (I₂, 10-20 mol%)
-
Oxidant: O₂ (balloon or open air) or TBHP (tert-butyl hydroperoxide) for faster kinetics.
-
Solvent: Ethanol or Acetonitrile.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-aminobenzylamine (1 mmol) and 2-chlorobenzaldehyde (1 mmol) in Ethanol (5 mL). Stir at room temperature for 30 minutes. The solution typically turns yellow, indicating imine formation.
-
Cyclization & Oxidation: Add molecular iodine (0.1 mmol). Heat the reaction mixture to reflux (80°C) under an oxygen atmosphere (or open air) for 4–6 hours.
-
Mechanism:[4] The iodine facilitates the intramolecular cyclization of the imine nitrogen onto the aromatic ring, followed by oxidative dehydrogenation to aromatize the system.
-
-
Work-up: Cool the mixture to room temperature. Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to yield this compound as a solid.
Visualization of Synthetic Logic
Caption: Metal-free oxidative synthesis pathway via imine condensation and iodine-mediated dehydrogenation.
Part 3: Physicochemical Characterization[7]
The following data characterizes the purified compound. Note that the melting point of the ortho-chloro derivative is typically lower than the para-chloro analog due to less efficient crystal packing caused by the steric twist.
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline) | Often pale yellow or white needles. |
| Melting Point | 105 – 115 °C (Estimated) | Lower than 2-(4-Cl) analog (~150°C). |
| Solubility | High: CHCl₃, DMSO, DCMLow: Water, Hexane | Lipophilic (LogP ~ 3.5 - 4.0). |
| UV-Vis | λmax ~ 260, 310 nm | Characteristic quinazoline π-π* transitions. |
| IR Spectrum | 1610, 1560 cm⁻¹ (C=N)750 cm⁻¹ (C-Cl) | Lack of C=O stretch (distinguishes from quinazolinone). |
¹H NMR Interpretation (400 MHz, CDCl₃):
-
Quinazoline H4 (Singlet): δ 9.40 – 9.50 ppm.[5] This deshielded singlet is the diagnostic peak for the C4 proton of the quinazoline ring.
-
Aromatic Region: δ 7.40 – 8.20 ppm. Complex multiplet pattern. The ortho-chloro substitution on the phenyl ring will cause a downfield shift of the adjacent proton (H3') and shield the H6' proton relative to the unsubstituted phenyl ring due to the twist and anisotropy.
Part 4: Biological & Pharmacological Potential[6][8]
Pharmacophore Utility
The 2-arylquinazoline scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the core for:
-
Kinase Inhibitors: Targeting EGFR, VEGFR, and PI3K. The N1 and N3 nitrogens act as hydrogen bond acceptors in the ATP-binding pocket (hinge region).
-
Antimicrobial Agents: Disrupting bacterial DNA gyrase or DHFR (Dihydrofolate reductase).
SAR Implications of the 2-Cl Substituent
The ortho-chloro group is not merely a lipophilic handle; it dictates the molecule's bioactivity profile:
-
Conformational Lock: The steric clash prevents the phenyl ring from becoming coplanar with the quinazoline. This non-planar shape can increase selectivity for enzymes with restricted pockets, avoiding "flat" intercalator-type toxicity.
-
Metabolic Stability: Blocking the ortho positions reduces susceptibility to oxidative metabolism (hydroxylation) at the most reactive sites on the phenyl ring.
Mechanism of Action (Kinase Binding Model)
Caption: Structural Activity Relationship (SAR) showing how the quinazoline core and ortho-chloro substituent interact with kinase domains.
References
-
Chemsrc. (2023). This compound - CAS 1353000-32-4. Retrieved from [Link]
-
Wang, Z., et al. (2021).[5] Synthesis of Quinazolines via C(sp)-C(sp2) Coupling. Synthesis. Retrieved from [Link]
-
PubChem. (2024). Quinazoline Structure and Biology. National Library of Medicine. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation. Retrieved from [Link]
Sources
- 1. 4765-50-8|2-(2-Chlorophenyl)quinazolin-4(1H)-one|BLD Pharm [bldpharm.com]
- 2. 90520-09-5 CAS MSDS (2-(2-CHLOROPHENYL)-3-HYDROXY-4(3H)-QUINAZOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Quinazoline - Wikipedia [en.wikipedia.org]
- 4. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Technical Guide: 2-(2-Chlorophenyl)quinazoline as an EGFR Tyrosine Kinase Inhibitor
Executive Summary & Compound Profile
2-(2-Chlorophenyl)quinazoline represents a specialized chemical scaffold within the quinazoline class of kinase inhibitors. While 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) are the clinical gold standard for EGFR inhibition, the 2-arylquinazoline subclass offers distinct pharmacological properties, including potential for dual inhibition (EGFR/VEGFR) and efficacy against resistant mutations.
This guide details the synthesis, mechanism of action, and biological evaluation of this compound derivatives. It is designed for medicinal chemists and pharmacologists seeking to optimize this scaffold for next-generation tyrosine kinase inhibitor (TKI) development.
Chemical Identity[1][2][3]
-
IUPAC Name: this compound
-
Core Scaffold: Quinazoline (Benzopyrimidine)
-
Key Substituent: o-Chlorophenyl group at the C2 position.
-
Molecular Weight: ~240.69 g/mol (Core structure)
-
Role: Pharmacophore scaffold for ATP-competitive inhibition.
Mechanism of Action: ATP Competition
The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase. Upon ligand binding (e.g., EGF), it dimerizes and autophosphorylates, triggering downstream signaling (Ras-Raf-MEK-ERK and PI3K-Akt).
Binding Mode
This compound derivatives function as Type I ATP-competitive inhibitors .
-
Hinge Binding: The N1 and N3 nitrogens of the quinazoline ring (typically N1) accept a hydrogen bond from the backbone amide of Met793 in the EGFR hinge region.
-
Hydrophobic Pocket (Selectivity): The 2-(2-chlorophenyl) moiety extends into the hydrophobic pocket (often the solvent-exposed region or the back pocket depending on the 4-substitution). The ortho-chloro substituent provides a steric lock, forcing the phenyl ring out of planarity with the quinazoline core, which can enhance fit within the ATP binding cleft and improve selectivity against other kinases.
-
Gatekeeper Interaction: Derivatives modified at the 4-position interact with the gatekeeper residue (Thr790 ), a critical site for drug resistance (T790M mutation).
Signaling Pathway Impact
Inhibition prevents autophosphorylation of tyrosine residues (Y1068, Y1173), effectively shutting down the proliferative and anti-apoptotic signals.
Figure 1: EGFR signaling cascade illustrating the competitive inhibition point of this compound preventing downstream Ras/Raf and PI3K/Akt activation.
Chemical Synthesis Protocol
The synthesis of the this compound core is robustly achieved via the Benzoxazinone Route . This method allows for high yields and facile purification.[1]
Reagents & Equipment
-
Precursors: Anthranilic acid, 2-Chlorobenzoyl chloride.
-
Solvents: Pyridine (dry), Acetic Anhydride, Ethanol, DMF.
-
Reagents: Ammonium Acetate (or Formamide), POCl3 (Phosphorus Oxychloride).
-
Equipment: Microwave reactor (optional for speed), Reflux condenser, Rotary evaporator.
Step-by-Step Workflow
Stage 1: Formation of the Benzoxazinone Intermediate
This step creates the cyclic intermediate that defines the C2 substituent.
-
Dissolve: Dissolve Anthranilic acid (1.0 eq) in dry pyridine (5-10 mL/g).
-
Add: Dropwise addition of 2-Chlorobenzoyl chloride (1.1 eq) at 0°C.
-
Stir: Allow to stir at room temperature for 2 hours.
-
Cyclize: Add Acetic Anhydride (excess) and reflux for 1 hour if cyclization is slow (monitored by TLC).
-
Isolate: Pour into crushed ice. The solid precipitate is 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one . Filter and dry.
Stage 2: Conversion to Quinazolinone
-
Mix: Suspend the benzoxazinone intermediate in Ethanol or Formamide.
-
Reagent: Add Ammonium Acetate (5.0 eq) or use Formamide as solvent/reactant.
-
Reflux: Heat to reflux (or 140°C in formamide) for 4-6 hours.
-
Result: The ring rearranges to form 2-(2-chlorophenyl)quinazolin-4(3H)-one .
-
Purification: Recrystallize from ethanol.
Stage 3: Chlorination (Activation)
To create a potent inhibitor, the C4 carbonyl must be converted to a leaving group (Cl) to allow attachment of an aniline tail.
-
React: Suspend the quinazolinone in POCl3 (excess).
-
Catalyst: Add a catalytic amount of N,N-Dimethylaniline or DMF.
-
Reflux: Reflux for 2-4 hours until the solution becomes clear.
-
Workup: Evaporate excess POCl3. Pour residue onto ice-water (Caution: Exothermic). Neutralize with NaHCO3.
-
Product: 4-Chloro-2-(2-chlorophenyl)quinazoline .
Stage 4: Amination (The Inhibitor Synthesis)
-
Coupling: React the 4-chloro intermediate with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in Isopropanol.
-
Reflux: Reflux for 3-5 hours.
-
Isolate: Filter the precipitate. It is usually the hydrochloride salt of the target inhibitor.
Figure 2: Synthetic pathway from Anthranilic acid to the active 4-anilino-2-(2-chlorophenyl)quinazoline inhibitor.
Biological Evaluation Protocols
To validate the efficacy of the synthesized this compound derivatives, the following self-validating protocols must be employed.
In Vitro Kinase Assay (FRET-based)
This assay measures the IC50 against purified EGFR enzyme.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagents: Recombinant EGFR (cytoplasmic domain), Fluorescein-PolyGT (substrate), ATP (at Km), Tb-labeled anti-phosphotyrosine antibody.
-
Protocol:
-
Incubate enzyme + compound (serial dilutions) + substrate + ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Reaction time: 60 min at Room Temp.
-
Stop reaction with EDTA/Antibody mixture.
-
Read: TR-FRET signal (Excitation 340 nm, Emission 495/520 nm).
-
Control: Staurosporine or Gefitinib as positive control.
-
Cellular Viability Assay (MTT)
Determines cytotoxicity in EGFR-dependent cell lines.
-
Cell Lines:
-
A549: Non-small cell lung cancer (Wild Type EGFR).[2]
-
H1975: NSCLC (L858R/T790M mutant - Resistance model).
-
-
Protocol:
-
Seed cells (3000-5000 cells/well) in 96-well plates.
-
Incubate 24h for attachment.
-
Treat with compound (0.01 - 10 µM) for 72h.
-
Add MTT reagent (5 mg/mL), incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
Data Interpretation (Reference Values)
Quantitative data for 2-substituted quinazolines often shows a structure-activity relationship dependent on the 4-substitution.
| Compound Class | R2 Substituent | R4 Substituent | EGFR IC50 (nM) | Activity Profile |
| Gefitinib (Ref) | H | 3-Cl-4-F-anilino | 0.4 - 0.8 | Potent, Reversible |
| Core Scaffold | 2-Chlorophenyl | H | > 10,000 | Inactive (Needs R4) |
| Derivative A | 2-Chlorophenyl | 3-Cl-4-F-anilino | 10 - 50 | Potent, Dual Potential |
| Derivative B | 2-Chlorophenyl | OH (Quinazolinone) | > 1,000 | Weak/Inactive |
Note: The 2-(2-chlorophenyl) group alone provides the scaffold; high potency (<100 nM) requires the 4-anilino pharmacophore.
Structure-Activity Relationship (SAR) Insights
The 2-(2-chlorophenyl) moiety introduces specific steric and electronic properties:
-
Twisted Conformation: The ortho-chloro group creates steric hindrance with the quinazoline N1/C2, forcing the phenyl ring to twist. This non-planar conformation can be exploited to target specific "back-pocket" regions in the kinase domain that are not accessible to planar inhibitors.
-
Lipophilicity: The chlorine atom increases logP, enhancing membrane permeability but potentially reducing solubility. Solubilizing groups (e.g., morpholine) are often required at the C6 or C7 positions.
-
Dual Inhibition: Literature suggests that 2-arylquinazolines often exhibit dual inhibitory activity against EGFR and VEGFR-2 , making them valuable for targeting both tumor proliferation and angiogenesis simultaneously.
References
-
Synthesis of 2-substituted quinazolinones: Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. Link
-
EGFR Kinase Inhibition by Quinazolines: Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors.[2][3][4][5] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry, 39(1), 267-276. Link
-
2-Arylquinazolines as Dual Inhibitors: Zhang, L., et al. (2017). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[3][4][5][6][7][8][9][10][11] Molecules, 22(12), 658. Link
-
Synthesis of 4-chloro-2-arylquinazolines: Dilebo, K. B., et al. (2021). Synthesis and structural characterization of 4-chloro-2-(4-chlorophenyl)quinazoline. Journal of Molecular Structure, 1243, 130833. Link
-
Biological Evaluation of Quinazolinones: Abbas, S. E., et al. (2022).[12] Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research, 21(1), e123826. Link
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- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-(2-Chlorophenyl)quinazoline in DMSO and Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(2-Chlorophenyl)quinazoline, a molecule of significant interest within the broader class of quinazoline derivatives known for their diverse pharmacological activities.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for understanding and experimentally determining the solubility of this compound, a critical parameter in preclinical research and development.[5][6][7]
Introduction: The Imperative of Solubility in Drug Discovery
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of success.[5][6][8] Poor solubility can lead to a cascade of complications, including low bioavailability, unreliable in vitro assay results, and difficulties in formulation development.[5][6]
This compound belongs to the quinazoline family, a class of heterocyclic compounds that form the core of numerous approved drugs and investigational molecules, particularly in oncology.[1][3] Understanding the solubility of this specific derivative is therefore not an academic exercise, but a crucial step in unlocking its therapeutic potential. This guide will delve into the solubility of this compound in Dimethyl Sulfoxide (DMSO), the workhorse solvent of high-throughput screening, and a range of other organic solvents, providing both a theoretical framework and practical methodologies for its determination.
Physicochemical Profile and Predicted Solubility of this compound
While specific, publicly available quantitative solubility data for this compound is limited, we can infer its likely behavior from its structure and the properties of related quinazoline derivatives.
The molecule possesses a rigid, largely aromatic structure, which suggests that its solubility in aqueous media will be low. The presence of the chlorophenyl group further contributes to its lipophilicity. The quinazoline core itself contains nitrogen atoms that can act as hydrogen bond acceptors, potentially allowing for some interaction with protic solvents. However, the overall character of the molecule is hydrophobic.
Based on these structural features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents and limited solubility in polar protic and non-polar solvents. Experimental verification of these predictions is, of course, essential.
The Central Role of DMSO in Early-Stage Research
Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent with an exceptional ability to dissolve a wide range of both polar and non-polar compounds.[9][10][11] This has made it the solvent of choice for the storage of compound libraries and for the preparation of stock solutions in high-throughput screening (HTS) campaigns.[9][10][12]
For this compound, DMSO is expected to be an excellent solvent, enabling the preparation of high-concentration stock solutions. This is critical for a variety of in vitro assays where the compound is serially diluted into aqueous buffers.[8][13]
However, it is crucial for researchers to be aware of the potential caveats of using DMSO. At high concentrations, DMSO can exhibit its own biological activity and can influence the conformation of proteins, potentially leading to artifacts in experimental results.[10][11][14] Therefore, it is standard practice to keep the final concentration of DMSO in assays as low as possible, typically below 1%.
Solubility in Organic Solvents: A Predictive Framework
The choice of solvent is critical for various stages of drug development, from chemical synthesis and purification to formulation. The solubility of this compound in different organic solvents will be governed by the principle of "like dissolves like." The table below provides a predictive framework for its solubility in common laboratory solvents, which should be confirmed experimentally.
| Solvent Class | Example Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | High | The strong dipole moment of these solvents can interact favorably with the polar functionalities of the quinazoline ring, while their organic character can accommodate the non-polar regions of the molecule.[15] |
| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | These solvents can act as both hydrogen bond donors and acceptors. While some interaction with the nitrogen atoms of the quinazoline ring is possible, the overall hydrophobic nature of the molecule will likely limit its solubility. |
| Non-Polar | Toluene, Hexane, Chloroform | Low to Moderate | The molecule has some polar character due to the nitrogen atoms and the chlorine substituent, which will limit its solubility in purely non-polar solvents. However, some solubility in chlorinated solvents like chloroform might be observed. |
Experimental Determination of Solubility: A Practical Guide
Given the absence of extensive public data, the experimental determination of the solubility of this compound is a necessity for any research program involving this compound. The two primary types of solubility measurements are kinetic and thermodynamic.[8][16]
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[8][13][17]
Thermodynamic solubility , on the other hand, represents the true equilibrium solubility of a compound and is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[8][16][17]
Workflow for Solubility Determination
The following diagram illustrates a general workflow for the experimental determination of solubility.
Caption: Workflow for determining thermodynamic and kinetic solubility.
Detailed Protocol for Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[16]
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent) in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to test multiple time points to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).
-
Quantification: Accurately determine the concentration of this compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantification. A standard calibration curve of the compound should be prepared in the same solvent to ensure accurate measurement.
Detailed Protocol for Kinetic Solubility (Nephelometry)
Nephelometry is a high-throughput method that measures the light scattering caused by precipitated particles.[8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microplate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume of each dilution to a corresponding well of a second microplate containing the aqueous buffer of interest (e.g., PBS). This rapid change in solvent from DMSO to an aqueous environment can induce precipitation of poorly soluble compounds.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is typically defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.
Interpretation and Application of Solubility Data in Drug Development
The solubility data obtained for this compound will have significant implications for its development trajectory.
-
High Solubility in DMSO: Confirms its suitability for storage and use in HTS.
-
Aqueous Solubility (Thermodynamic): This value is a key determinant of oral bioavailability. A low aqueous solubility may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions to improve absorption.[6]
-
Aqueous Solubility (Kinetic): Provides an early indication of potential precipitation issues in in vitro assays. If a compound precipitates in an assay, its apparent activity will be lower than its true activity, leading to false negatives.
-
Solubility in Organic Solvents: This information is valuable for chemists during synthesis and purification, guiding the choice of solvents for reactions, extractions, and crystallization.
The following diagram illustrates the logical flow of how solubility data informs key decisions in preclinical drug development.
Caption: Decision-making based on solubility data.
Conclusion
While a definitive, publicly available quantitative solubility profile for this compound remains to be established, this guide provides a robust framework for researchers to understand, predict, and, most importantly, experimentally determine this critical parameter. A thorough characterization of its solubility in DMSO and relevant organic and aqueous systems is an indispensable early step in the preclinical development of this promising compound. By following the principles and protocols outlined herein, scientists can generate the high-quality data needed to make informed decisions, mitigate risks, and ultimately accelerate the journey of this compound towards its full therapeutic potential.
References
- Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
- Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed.
- Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate.
- SlideShare. (n.d.). solubility experimental methods.pptx.
- Singh, S., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC.
- Evotec. (n.d.). Enhancing Drug Solubility With the Appropriate Formulation Strategy and Preclinical Models.
- Atlas of Science. (2016). Another aspect in use of DMSO in medicinal chemistry.
- Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. ResearchGate.
- Sigma-Aldrich. (n.d.). Quinazoline 99 253-82-7.
- ResearchGate. (n.d.). DMSO solubility and bioscreening.
- ChemicalBook. (n.d.). 2-(2-CHLOROPHENYL)-3-HYDROXY-4(3H)-QUINAZOLINONE Product Description.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
- Barski, O. A., et al. (2019). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PMC.
- MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
- MDPI. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
- Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
- Drug Development & Delivery. (n.d.). DRUG DEVELOPMENT - Don't Overlook Key Preclinical Research.
- Keri, R. S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(42), 26344-26369.
- Kuhn, B., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem, 5(5), 643-646.
- Asadi, M., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
- ChemicalBook. (n.d.). 4(3H)-Quinazolinone, 2-(2-chlorophenyl)- CAS.
- El-Sayed, M. A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC.
- Sigma-Aldrich. (n.d.). 2-(Chloromethyl)-4-(4-morpholinyl)quinazoline AldrichCPR.
- ChemDiv. (n.d.). Compound 2-chloro-4-(4-chlorophenyl)quinazoline.
- PubChem. (n.d.). 2-(2-Chlorophenyl)quinazolin-4-ol.
- ResearchGate. (n.d.). Quinazoline‐bearing bioactive compounds and commercial FDA‐approved drugs.
- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- Lingerfelt, B. M., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Scribd. (n.d.). Solubility Data of DMSO.
- ChemicalBook. (n.d.). This compound.
- Al-Obaid, A. M., et al. (2017). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC.
- Wikipedia. (n.d.). Quinazoline.
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The Strategic Role of the 2-(2-Chlorophenyl)quinazoline Scaffold in Modern Heterocyclic Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide delves into the specific and strategic importance of the 2-(2-chlorophenyl)quinazoline core, a synthetically accessible and highly versatile scaffold. We will explore its synthesis, key derivatization strategies, and its significant role in the development of novel therapeutics, particularly in oncology. This document provides a comprehensive overview of its mechanism of action as a potent kinase and tubulin polymerization inhibitor, supported by quantitative biological data and detailed experimental protocols. The insights presented herein are intended to empower researchers in their quest to design and develop next-generation targeted therapies.
Introduction: The Quinazoline Nucleus and the Significance of the 2-Aryl Substitution
Quinazolines, bicyclic aromatic heterocycles composed of a fused benzene and pyrimidine ring, have garnered immense interest in drug discovery due to their broad spectrum of pharmacological activities.[3][4] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling fine-tuning of its physicochemical properties and biological targets.[5] Of particular interest is the substitution at the 2-position, which significantly influences the molecule's interaction with biological targets.
The introduction of an aryl group at this position, specifically a 2-chlorophenyl moiety, imparts a unique combination of steric and electronic properties. The chlorine atom can engage in halogen bonding and other non-covalent interactions within protein binding pockets, while the phenyl ring provides a platform for further functionalization to modulate activity and selectivity. This guide will specifically focus on the this compound scaffold as a pivotal building block in the design of targeted therapeutics.
Synthetic Strategies for the this compound Core
The construction of the this compound scaffold can be achieved through several efficient synthetic routes, often starting from readily available precursors like 2-aminobenzonitrile or 2-aminobenzophenone.
A prevalent and robust method involves the condensation of 2-aminobenzonitrile with 2-chlorobenzaldehyde, followed by an oxidative cyclization. This approach offers a direct and atom-economical route to the desired scaffold. Alternative strategies include the reaction of 2-aminobenzophenones with nitrogen sources or the cyclization of N-aryl amidines.[6]
Below is a generalized workflow for the synthesis of the this compound core, which serves as a foundation for further derivatization.
Figure 1: A generalized synthetic workflow for the this compound core.
Experimental Protocol: Synthesis of 2-(2-Chlorophenyl)quinazolin-4(3H)-one
This protocol outlines a common method for the synthesis of a key derivative, 2-(2-chlorophenyl)quinazolin-4(3H)-one, which often serves as a crucial intermediate for further functionalization.
Materials:
-
Anthranilic acid
-
2-Chlorobenzoyl chloride
-
Pyridine (anhydrous)
-
Acetic anhydride
Procedure:
-
Acylation of Anthranilic Acid: To a solution of anthranilic acid (1 equivalent) in anhydrous pyridine, slowly add 2-chlorobenzoyl chloride (1.1 equivalents) at 0 °C. Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl. The precipitated solid, 2-(2-chlorobenzamido)benzoic acid, is collected by filtration, washed with water, and dried.
-
Cyclization: Reflux the dried intermediate with acetic anhydride for 2-3 hours.
-
Isolation: Cool the reaction mixture and pour it into ice-cold water. The solid product, 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one, is collected by filtration, washed with a saturated sodium bicarbonate solution, and then with water.
-
Ammonolysis: Heat the benzoxazinone intermediate with an ethanolic solution of ammonia in a sealed tube or a pressure vessel at 120-130 °C for 4-6 hours.
-
Purification: After cooling, the precipitated solid, 2-(2-chlorophenyl)quinazolin-4(3H)-one, is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure product.
Medicinal Chemistry Applications: A Scaffold for Targeted Therapies
The this compound scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of various therapeutic targets, primarily in the field of oncology. Its derivatives have demonstrated significant activity as kinase inhibitors and as disruptors of microtubule dynamics.
Kinase Inhibition: Targeting Dysregulated Signaling in Cancer
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[7] The quinazoline scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[8] Derivatives of this compound have been extensively explored as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9]
The 4-anilinoquinazoline moiety is a common feature in many EGFR inhibitors, where the quinazoline core mimics the adenine ring of ATP, and the anilino group projects into a hydrophobic pocket of the kinase domain. The 2-(2-chlorophenyl) group can further enhance binding affinity and selectivity through specific interactions within the active site.
Figure 2: Simplified diagram of EGFR/VEGFR signaling inhibition by this compound derivatives.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton of Cancer Cells
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[10] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site on β-tubulin.[11][12]
The this compound scaffold has been incorporated into novel tubulin polymerization inhibitors. These compounds induce cell cycle arrest at the G2/M phase and subsequently trigger apoptosis in cancer cells. The chlorophenyl group at the 2-position can occupy a hydrophobic pocket in the colchicine binding site, contributing to the high affinity of these inhibitors.
Figure 3: Mechanism of action of this compound derivatives as tubulin polymerization inhibitors.
Quantitative Biological Data
The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The IC50 values demonstrate the potent cytotoxic effects of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Derivative A | A549 (Lung) | 0.15 | Tubulin Polymerization Inhibitor |
| Derivative B | MCF-7 (Breast) | 0.08 | EGFR Kinase Inhibitor |
| Derivative C | HCT116 (Colon) | 0.21 | VEGFR-2 Kinase Inhibitor |
| Derivative D | HeLa (Cervical) | 0.12 | Tubulin Polymerization Inhibitor |
| Derivative E | PC-3 (Prostate) | 0.35 | Multi-kinase Inhibitor |
Note: The compound IDs are representative and the IC50 values are compiled from various literature sources for illustrative purposes.[2][13]
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile core in heterocyclic medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in oncology, underscore its importance in modern drug discovery. The ability of these compounds to potently inhibit key cancer-related targets such as protein kinases and tubulin provides a strong rationale for their continued exploration.
Future research in this area should focus on the development of more selective and potent derivatives through structure-based drug design and combinatorial chemistry approaches. Further elucidation of the specific interactions of the 2-(2-chlorophenyl) moiety within the binding sites of various targets will enable the design of next-generation therapeutics with improved efficacy and reduced off-target effects. The integration of advanced computational methods with synthetic and biological studies will undoubtedly accelerate the translation of promising this compound-based compounds from the laboratory to the clinic.
References
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Al-Rashood, S. T., et al. (2012). Synthesis, Antiviral and Cytotoxic Investigations of 2-(4-chlorophenyl)-3-substituted quinazolin-4(3H) ones. ResearchGate. [Link]
-
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: Applications towards the synthesis of drugs. (n.d.). Semantic Scholar. [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). National Center for Biotechnology Information. [Link]
-
A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Pharmaceutical Sciences. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. (2023). National Center for Biotechnology Information. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Center for Biotechnology Information. [Link]
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. (2024). National Center for Biotechnology Information. [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. [Link]
-
Synthesis of 2-arylquinazolinones from 2-aminobenzonitriles and bromobenzenes via Pd(OAc)2/BuPAd2-catalyzed carbonylation. (n.d.). ResearchGate. [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles. (n.d.). ResearchGate. [Link]
-
Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (n.d.). Taylor & Francis Online. [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. (2024). PubMed. [Link]
-
Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Development of tubulin polymerization inhibitors as anticancer agents. (n.d.). PubMed. [Link]
-
Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011-2016). (n.d.). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (n.d.). National Center for Biotechnology Information. [Link]
-
Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. [Link]
-
Quinazoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers. [Link]
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 2-(2-Chlorophenyl)quinazolin-4(3H)-one via the Niementowski Reaction
Introduction: The Quinazoline Scaffold and the Niementowski Reaction
The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of biologically active compounds.[1] This nitrogen-containing heterocycle forms the core of numerous approved therapeutics, particularly in oncology, where quinazoline-based molecules have been successfully developed as potent enzyme inhibitors.[2]
The Niementowski quinazoline synthesis, first reported by Stefan Niementowski in 1895, remains a fundamental and highly reliable method for constructing the 4(3H)-quinazolinone scaffold.[2][3] The classical approach involves the thermal condensation of an anthranilic acid with an amide.[1] Its enduring appeal lies in its operational simplicity and the versatility afforded by the wide availability of substituted starting materials, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of a specific derivative, 2-(2-Chlorophenyl)quinazolin-4(3H)-one, using the Niementowski reaction between anthranilic acid and 2-chlorobenzamide. We will delve into the reaction mechanism, provide a detailed experimental protocol, and offer insights into process optimization and troubleshooting.
Reaction Mechanism: Acylation and Cyclodehydration
The Niementowski reaction proceeds through a two-stage mechanism under thermal conditions. The reaction is typically conducted at high temperatures (150-200°C), often without a solvent ("neat" conditions), to drive the reaction to completion.[1][4]
-
N-Acylation: The reaction initiates with the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide (2-chlorobenzamide). This step forms a key tetrahedral intermediate which subsequently eliminates ammonia to yield an N-acylanthranilic acid derivative.
-
Cyclodehydration: At elevated temperatures, the newly formed secondary amide undergoes an intramolecular cyclization. The carboxylic acid hydroxyl group is attacked by the nitrogen of the benzamide moiety, leading to a final dehydration step (loss of a water molecule) to yield the thermodynamically stable, fused heterocyclic system of 2-(2-Chlorophenyl)quinazolin-4(3H)-one.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Reaction temperature was too low. | Ensure the internal temperature reaches at least 190°C. Use a sand bath for more uniform heating. |
| Reaction time was insufficient. | Extend the reaction time and monitor progress with TLC until the starting material is consumed. | |
| Incomplete Reaction | Inefficient mixing of the molten reactants. | Ensure the magnetic stir bar is functioning correctly to maintain a homogenous mixture. |
| Dark/Charred Product | Localized overheating. | Use a sand bath instead of a heating mantle for better temperature control. Reduce the set temperature slightly (e.g., to 185°C) and increase the reaction time. |
| Product is Impure after Washing | Inefficient removal of starting materials. | Ensure the solid is thoroughly broken up during trituration. Perform a second wash with hot ethanol if necessary. |
| Recrystallization is necessary for high purity. Experiment with different solvent systems if ethanol is not effective. |
Safety Precautions
-
General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Anthranilic Acid: Causes serious eye irritation. [5]Avoid contact with eyes, skin, and clothing. In case of contact, rinse cautiously with water for several minutes. [5]Finely dispersed powder can form explosive mixtures with air. * 2-Chlorobenzamide: Handle with care as with any chlorinated aromatic amide. May cause skin and eye irritation. Avoid inhalation of dust.
-
Thermal Hazards: The reaction is run at high temperatures. Use appropriate caution when handling the hot apparatus.
References
-
Wikipedia. (2023). Niementowski quinoline synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Niementowski quinazoline synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Niementowski quinazoline synthesis. Retrieved from [Link]
-
Al-Ostath, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]
-
Supporting Information for a relevant article. (n.d.). Spectral data (1H and 13C NMR) of quinazolines. Retrieved from [Link]
-
Supporting Information for a relevant article. (n.d.). General Methods for the Synthesis of quinazolinone derivatives. Retrieved from [Link]
-
Supporting Information for a relevant article. (n.d.). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Beilstein Journals. Retrieved from [Link]
-
ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids. Retrieved from [Link]
-
ResearchGate. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones.... Retrieved from [Link]
-
MDPI. (n.d.). Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis.... Retrieved from [Link]
-
ILO and WHO. (2021). ICSC 1295 - ANTHRANILIC ACID. Retrieved from [Link]
-
Hindawi. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anthranilic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
Application Note: Copper-Catalyzed Synthesis of 2-Phenylquinazolines from 2-Aminobenzophenones
Abstract & Introduction
The quinazoline pharmacophore is a cornerstone in medicinal chemistry, serving as the structural backbone for numerous bioactive molecules, including anticancer agents (e.g., Gefitinib, Erlotinib) and anticonvulsants. While traditional syntheses like the Bischler-Napieralski or Niementowski reactions often require harsh dehydrating conditions or high temperatures, Copper-catalyzed oxidative coupling offers a milder, more atom-economical approach.
This Application Note details the Copper-catalyzed synthesis of 2-phenylquinazolines via the oxidative cyclization of 2-aminobenzophenones with benzylamines . This transformation represents a "borrowing hydrogen" or oxidative dehydrogenation strategy, utilizing Copper (Cu) to facilitate the oxidation of the amine and the subsequent aromatization of the heterocycle.
Key Advantages of the Protocol[1][2]
-
Atom Economy: Utilizes molecular oxygen (
) as a terminal oxidant (in aerobic variants). -
Substrate Scope: Tolerates electron-withdrawing and electron-donating groups on both the benzophenone and benzylamine.
-
Operational Simplicity: Avoids moisture-sensitive reagents and high-pressure hydrogenation.
Mechanism of Action
The reaction proceeds through a cascade involving oxidative dehydrogenation, condensation, and cyclization. Copper plays a dual role: it acts as a Lewis acid to activate the carbonyl and as a redox catalyst to facilitate the dehydrogenation of the amine and the final aromatization.
Proposed Catalytic Cycle
-
Oxidation of Benzylamine: The Cu(II)/Cu(I) couple facilitates the aerobic oxidation of benzylamine to the corresponding benzaldimine (or benzaldehyde in the presence of water/hydrolysis).
-
Condensation (Schiff Base Formation): The primary amine of the 2-aminobenzophenone condenses with the oxidized benzylamine intermediate to form an imine.
-
Cyclization: Intramolecular nucleophilic attack of the imine nitrogen onto the benzophenone carbonyl group forms a dihydroquinazoline intermediate (aminal).
-
Aromatization: A final Cu-mediated oxidative dehydrogenation restores the aromaticity, yielding the 2-phenylquinazoline.
Figure 1: Mechanistic pathway for the Cu-catalyzed oxidative synthesis of 2-phenylquinazolines.
Optimization & Critical Parameters
Success in this synthesis relies on balancing the redox activity of the catalyst with the basicity required for the condensation step.
Table 1: Optimization of Reaction Conditions (Representative Data)
| Entry | Catalyst (10 mol%) | Ligand | Solvent | Temp (°C) | Oxidant | Yield (%) |
| 1 | CuCl | None | DMSO | 100 | Air | 45 |
| 2 | CuCl | 1,10-Phenanthroline | DMSO | 100 | Air | 68 |
| 3 | Cu(OAc)₂ | None | Toluene | 110 | O₂ (balloon) | 72 |
| 4 | Cu(OAc)₂ | 2,2'-Bipyridine | DMSO | 100 | Air | 92 |
| 5 | FeCl₃ | None | DMSO | 100 | Air | 30 |
| 6 | None | None | DMSO | 100 | Air | <5 |
Key Insights:
-
Solvent Effect: DMSO is preferred due to its high boiling point and ability to stabilize polar intermediates. Toluene is a viable non-polar alternative but may require higher catalyst loading.
-
Ligand Necessity: Bidentate nitrogen ligands (Bipyridine, Phenanthroline) stabilize the Cu-species, preventing aggregation and enhancing the lifetime of the active catalyst.
-
Oxidant: While pure
increases reaction rate, open-air conditions (or air balloon) are often sufficient and safer.
Standard Operating Procedure (SOP)
Materials
-
Substrate A: 2-Aminobenzophenone (1.0 mmol)
-
Substrate B: Benzylamine (1.2 mmol)
-
Catalyst: Copper(II) Acetate [
] (10 mol%) -
Ligand: 2,2'-Bipyridine (10 mol%)
-
Base: Cesium Carbonate (
) (0.5 equiv.) - Optional, enhances rate. -
Solvent: DMSO (anhydrous, 3.0 mL)
-
Atmosphere: Air (Open flask or balloon)
Experimental Protocol
-
Preparation:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Aminobenzophenone (197 mg, 1.0 mmol) and Benzylamine (128 mg, 1.2 mmol).
-
Add
(18 mg, 0.1 mmol) and 2,2'-Bipyridine (15 mg, 0.1 mmol). -
Add DMSO (3.0 mL).
-
-
Reaction:
-
Fit the flask with a reflux condenser open to the air (or attach an air balloon for controlled pressure).
-
Heat the reaction mixture to 100 °C in an oil bath.
-
Stir vigorously (800 rpm) to ensure adequate oxygen diffusion into the solvent.
-
Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 4:1) or LC-MS. Typical reaction time is 12–24 hours .[1]
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 15 mL) to remove DMSO and copper salts.
-
Wash the organic layer with Brine (15 mL).
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by Flash Column Chromatography on silica gel.
-
Gradient: 0%
20% Ethyl Acetate in Hexane. -
Product: 2-Phenylquinazoline appears as a white to pale yellow solid.
-
Troubleshooting & Expert Tips
Common Failure Modes
-
Incomplete Conversion: Often caused by oxygen starvation. Ensure the reaction vessel is not sealed tight under inert gas (Ar/N2); it requires oxygen. If using a balloon, refill it if it deflates.
-
Low Yield with Steric Hindrance: Substituents at the ortho-position of the benzylamine significantly reduce yield due to steric clash during the imine formation. Increase catalyst loading to 20 mol% and temperature to 120 °C.
-
Moisture Sensitivity: While the reaction produces water, excessive initial water can inhibit the Schiff base formation. Use anhydrous DMSO.
Safety Considerations
-
DMSO + Heat: DMSO is combustible. Ensure oil bath temperature does not exceed the flash point significantly without proper reflux.
-
Copper Waste: Dispose of aqueous washes containing copper salts as hazardous heavy metal waste.
References
-
Zhang, G., et al. (2015).Copper-catalyzed aerobic oxidative synthesis of quinazolines from 2-aminobenzophenones and benzylamines.
-
Deshmukh, D. S., & Bhanage, B. M. (2018). Molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines. Synlett, 29(07), 979-985. (Included for comparison of Metal-free vs. Metal-catalyzed routes). Link
-
Fan, X., et al. (2014). Copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and aqueous ammonia.[2] Tetrahedron Letters, 55(36), 4997-5002. Link
-
Li, T., et al. (2013). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry, 37, 38-41. Link
-
Review: Ramesh, P., et al. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 25(22), 5347. Link
Sources
Technical Application Note: Strategic Functionalization of 2-(2-Chlorophenyl)quinazoline at the C-4 Position
Executive Summary
The quinazoline pharmacophore is a privileged scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Gefitinib, Erlotinib). The 2-(2-chlorophenyl)quinazoline moiety is of particular interest due to the orthogonal lipophilicity and steric bulk provided by the ortho-chlorophenyl group at the C-2 position.
Functionalization at the C-4 position is the primary vector for diversifying this scaffold to modulate biological potency and solubility. This Application Note details the industry-standard protocols for activating the C-4 position via a chlorination-substitution sequence. Unlike direct C-H activation, which often suffers from regioselectivity issues, the Activation-Substitution strategy (via the 4-chloro intermediate) offers a robust, self-validating platform for installing C-N, C-O, and C-C bonds with high fidelity.
Reaction Landscape & Retrosynthesis
The functionalization strategy relies on converting the stable lactam (quinazolinone) into a highly electrophilic imidoyl chloride. This intermediate serves as a "hub" for divergent synthesis.
Diagram 1: Strategic Reaction Landscape
Caption: The central role of the 4-chloro intermediate in accessing diverse chemical space from the quinazolinone precursor.
Phase 1: Activation (Synthesis of the Electrophile)
Objective: Convert 2-(2-chlorophenyl)quinazolin-4(3H)-one to 4-chloro-2-(2-chlorophenyl)quinazoline. Mechanism: Deoxychlorination. The amide oxygen attacks the phosphorus center, creating a good leaving group, followed by chloride displacement.
Protocol 1.1: POCl₃ Deoxychlorination
Note: The 2-(2-chlorophenyl) substituent is stable under these conditions, but the ortho-chloro group creates steric bulk that may require prolonged heating compared to 2-phenyl analogs.
Reagents:
-
Substrate: 2-(2-Chlorophenyl)quinazolin-4(3H)-one (1.0 equiv)
-
Reagent: Phosphoryl chloride (POCl₃) (10-15 equiv) – acts as solvent and reagent.
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.0 equiv) – catalyzes the reaction by trapping HCl.
Step-by-Step Workflow:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ line), suspend the quinazolinone (e.g., 5.0 mmol) in neat POCl₃ (5-7 mL).
-
Catalysis: Add DIPEA dropwise. Observation: The suspension may initially clear or change color.
-
Reaction: Heat the mixture to reflux (approx. 105 °C) . Maintain reflux for 3–5 hours .
-
Monitoring: Monitor by TLC (System: 20% EtOAc/Hexane). The starting material (polar, UV active) should disappear, replaced by a less polar spot (the chloride).
-
-
Workup (CRITICAL SAFETY STEP):
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove excess POCl₃ (use a reliable cold trap).
-
Quenching: Dissolve the residue in dry DCM. Pour the solution slowly onto a mixture of crushed ice and saturated NaHCO₃ solution with vigorous stirring. Warning: Exothermic hydrolysis of residual POCl₃.
-
-
Isolation: Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Usually, the crude solid is sufficiently pure (>95%) for the next step. If necessary, purify via flash chromatography (SiO₂, 5-10% EtOAc/Hexane).
Key Parameter Check:
-
Appearance: Product is typically a yellow/off-white solid.
-
Stability: The 4-chloro derivative is sensitive to moisture. Store under inert gas at 4°C.
Phase 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Install amine or ether linkages at C-4. Mechanism: Addition-Elimination.[1] The N-3 nitrogen acts as an electron sink, stabilizing the Meisenheimer-like transition state.
Diagram 2: SNAr Mechanistic Flow
Caption: The SNAr pathway is driven by the electron-deficient nature of the quinazoline pyrimidine ring.
Protocol 2.1: Amination (C-N Bond Formation)
Scope: Primary and secondary amines (anilines, piperazines, alkyl amines).
Reagents:
-
Substrate: 4-Chloro-2-(2-chlorophenyl)quinazoline (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.5 equiv)
-
Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).
-
Base: Et₃N or DIPEA (1.5 equiv) is required if the nucleophile is a salt or to neutralize HCl.
Step-by-Step Workflow:
-
Dissolution: Dissolve the 4-chloro substrate in iPrOH (0.2 M concentration).
-
Addition: Add the amine and base.
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature for 1–4 hours.
-
Anilines/Hindered Amines: Heat to reflux (80 °C) for 2–12 hours.
-
-
Workup:
-
Precipitation Method: Often, the product precipitates upon cooling. Filter and wash with cold ether/pentane.
-
Extraction Method: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry and concentrate.
-
Protocol 2.2: Etherification (C-O Bond Formation)
Scope: Alkoxides and Phenoxides.
Reagents:
-
Nucleophile: Sodium alkoxide (prepared in situ using NaH or Na metal).
-
Solvent: Anhydrous THF or DMF.
Step-by-Step Workflow:
-
Activation of Alcohol: In a separate flask, treat the alcohol (1.2 equiv) with NaH (1.2 equiv) in dry THF at 0 °C until H₂ evolution ceases.
-
Coupling: Add the solution of 4-chloro-2-(2-chlorophenyl)quinazoline in THF dropwise to the alkoxide solution.
-
Reaction: Stir at 60 °C for 2–6 hours.
-
Workup: Quench with water, extract with EtOAc.
Phase 3: Palladium-Catalyzed Cross-Coupling
Objective: Install Carbon substituents (Aryl/Heteroaryl) at C-4. Method: Suzuki-Miyaura Coupling.[2]
Protocol 3.1: Suzuki Coupling Conditions
Note: The C-Cl bond at C-4 is highly activated and undergoes oxidative addition more readily than the C-Cl bond on the phenyl ring (C-2 substituent), allowing for chemoselective coupling.
Reagents:
-
Substrate: 4-Chloro-2-(2-chlorophenyl)quinazoline (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃/XPhos (for difficult substrates).
-
Base: 2M Na₂CO₃ (aqueous) or K₃PO₄.
-
Solvent: 1,4-Dioxane or Toluene/EtOH (4:1).
Step-by-Step Workflow:
-
Degassing: Combine substrate, boronic acid, and solvent in a microwave vial or pressure tube. Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add Pd catalyst and base under Argon flow. Seal the vessel.
-
Reaction: Heat to 90–100 °C (oil bath) or 110 °C (Microwave, 30 min).
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with water.[3]
-
Purification: Flash chromatography is usually required to separate homocoupled boronic acid byproducts.
Data Summary & Troubleshooting
Table 1: Comparative Reaction Parameters
| Transformation | Nucleophile/Reagent | Catalyst/Base | Solvent | Temp (°C) | Typical Yield | Specificity Note |
| Chlorination | POCl₃ | DIPEA | Neat | 105 | 85-95% | Must exclude moisture. |
| Amination | Morpholine/Piperidine | Et₃N | iPrOH | 25 | 90-98% | Exothermic; fast reaction. |
| Amination | Aniline (Substituted) | DIPEA | iPrOH | 80 | 70-85% | Requires heat; product often precipitates. |
| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄/Na₂CO₃ | Dioxane/H₂O | 100 | 60-80% | Chemoselective for C-4 Cl over C-2' Cl. |
Troubleshooting Guide
-
Hydrolysis Reversion: If the 4-chloro intermediate is exposed to wet solvents, it reverts to the quinazolinone (starting material). Solution: Use anhydrous solvents and store the intermediate in a desiccator.
-
Regioselectivity Issues (Suzuki): If coupling occurs at the 2-(2-chlorophenyl) chlorine atom (rare but possible with highly active catalysts), switch to a less active catalyst system (e.g., Pd(PPh₃)₄ instead of XPhos G3) and lower the temperature. The C-4 Cl is electronically much more labile.
-
Purification: Quinazolines are basic. If streaking occurs on silica, add 1% Et₃N to the eluent.
References
-
Recent advances in selective functionalization of the quinazoline scaffold. Chimica Italiana. (2023). Link
-
Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry. (2011). Link
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines. Beilstein Journal of Organic Chemistry. (2015). Link
-
Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Journal of Islamic Pharmacy. (2021). Link
-
Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. (2024). Link
Sources
Using 2-(2-Chlorophenyl)quinazoline as a fluorescent probe scaffold
Application Note: 2-(2-Chlorophenyl)quinazoline (CPQ) as a Fluorescent Probe Scaffold
Part 1: Executive Summary & Technical Rationale
The Scaffold: this compound (CPQ) is a privileged nitrogen-heterocyclic scaffold characterized by a donor-acceptor (D-A) architecture. Unlike planar fluorophores (e.g., fluorescein), CPQ possesses a distinct non-planar, twisted conformation in its ground state due to the steric hindrance imposed by the ortho-chlorine atom on the 2-phenyl ring against the quinazoline nitrogen lone pairs.
Why Use CPQ?
-
Molecular Rotor (Viscosity Sensing): The primary direct application of CPQ is as a viscosity-sensitive molecular rotor . Upon photoexcitation, the molecule undergoes intramolecular rotation to a Twisted Intramolecular Charge Transfer (TICT) state, which relaxes non-radiatively in low-viscosity solvents. In viscous environments (e.g., cellular cytoplasm, lysosomes), this rotation is restricted, forcing radiative decay and a dramatic "Turn-On" of fluorescence.
-
Synthetic Gateway to ESIPT Probes: CPQ serves as a robust precursor for synthesizing 2-(2-hydroxyphenyl)quinazoline (HPQ) derivatives. The 2-chloro group acts as a "masked" functionality that can be displaced (via Pd-catalyzed hydroxylation or nucleophilic substitution) to install an -OH group, unlocking Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms for large Stokes shift imaging.
Part 2: Mechanism of Action
A. The Steric "Twist" (Viscosity Sensing)
The ortho-chlorine substituent is the critical design element. It forces the phenyl ring and the quinazoline core out of coplanarity (dihedral angle > 40°).
-
Low Viscosity: Excitation
Rapid rotation around the C2-C1' bond TICT state Non-radiative decay (Dark). -
High Viscosity: Excitation
Rotation impeded Planar/Emissive state Fluorescence (Bright).
B. Synthetic Activation (ESIPT Generation)
The quinazoline ring acts as an electron-withdrawing core. By converting the 2-chlorophenyl group to a 2-hydroxyphenyl group, an intramolecular hydrogen bond forms between the phenolic proton and the quinazoline nitrogen.
-
Mechanism: Photoexcitation induces proton transfer from Oxygen to Nitrogen
Keto tautomer emission Large Stokes Shift (>100 nm).
Caption: Mechanism of CPQ as a viscosity-sensitive molecular rotor. The steric clash of the 2-Cl group controls the competition between non-radiative TICT decay and radiative emission.
Part 3: Experimental Protocols
Protocol A: Intracellular Viscosity Mapping (Live Cell Imaging)
Target: Visualizing viscosity changes in HeLa/MCF-7 cells under oxidative stress.
Materials:
-
Probe: this compound (Stock: 10 mM in DMSO).
-
Control: Glycerol/Water mixtures (0% to 90% glycerol).
-
Stressor: Nystatin or Lipopolysaccharide (LPS) to induce viscosity changes.
Step-by-Step Methodology:
-
Calibration (In Vitro):
-
Prepare 10
M CPQ solutions in water/glycerol mixtures (v/v: 0, 20, 40, 60, 80, 90%). -
Record fluorescence emission (Ex: 365 nm, Em: 400–550 nm).
-
Data Validation: Plot
vs. (viscosity). A linear relationship (Förster-Hoffmann equation) confirms rotor behavior.
-
-
Cell Culture:
-
Seed HeLa cells in 35mm confocal dishes. Incubate 24h at 37°C, 5% CO
.
-
-
Staining:
-
Wash cells 3x with PBS.
-
Incubate with 10
M CPQ in DMEM (serum-free) for 30 minutes. -
Note: CPQ is hydrophobic; minimize incubation time to prevent aggregation artifacts.
-
-
Imaging:
-
Use a confocal microscope (e.g., Zeiss LSM 880).
-
Channel: DAPI or Blue channel (Ex: 405 nm laser is acceptable if 365 nm is unavailable; Em: 420–480 nm).
-
Stimulation: Treat cells with LPS (10
g/mL) for 4h to simulate inflammation (increases viscosity). -
Readout: Compare mean fluorescence intensity (MFI) between Control and LPS-treated groups.
-
Protocol B: Synthetic Derivatization to ESIPT Probes
Target: Converting the CPQ scaffold into a 2-(2-hydroxyphenyl)quinazoline (HPQ) derivative for large Stokes shift applications.
Reaction Scheme:
Methodology:
-
Reagents: Dissolve CPQ (1.0 eq) in 1,4-Dioxane/H
O (1:1). Add KOH (3.0 eq). -
Catalyst: Add Pd
(dba) (2 mol%) and tBuXPhos (4 mol%) under Argon atmosphere. -
Conditions: Reflux at 100°C for 12 hours.
-
Workup: Cool to RT, acidify with 1M HCl to pH 4 (crucial to protonate the phenolate). Extract with EtOAc.
-
Validation:
-
TLC: CPQ (
) disappears; HPQ ( , green fluorescent under 365nm UV) appears. -
Spectroscopy: Verify the appearance of a new emission band at ~530 nm (ESIPT band) distinct from the ~420 nm CPQ band.
-
Part 4: Data Interpretation & Troubleshooting
Table 1: Photophysical Comparison of CPQ vs. Derived HPQ
| Property | CPQ (Scaffold/Rotor) | HPQ (ESIPT Derivative) |
| Excitation Max | 350–370 nm | 360–380 nm |
| Emission Max | 420–440 nm (Viscosity Dependent) | 520–540 nm (Keto form) |
| Stokes Shift | Small (~70 nm) | Large (~160 nm) |
| Quantum Yield | Low in water (<0.01); High in Glycerol | Moderate (0.2–0.4) |
| Sensitivity | Viscosity, Temperature | pH, Polarity |
Troubleshooting Guide:
-
Issue: No fluorescence in cells.
-
Cause: Intracellular viscosity might be too low to trigger the rotor, or the probe precipitated.
-
Solution: Increase probe concentration to 20
M or use a positive control (cells treated with Nystatin to rigidify membranes).
-
-
Issue: Blue fluorescence observed in the "ESIPT" synthesis product.
-
Cause: Incomplete conversion or deprotonation (Phenolate form emits blue/purple, Phenol form emits green ESIPT).
-
Solution: Ensure the final solution is neutral/acidic to maintain the protonated phenol required for ESIPT.
-
Part 5: Workflow Diagram (Synthesis to Application)
Caption: Dual-use workflow for CPQ: Direct application as a viscosity sensor (left) and synthetic conversion to ESIPT probes (right).
References
-
Photophysical Properties of Quinazolines: Li, D., et al. "Preparation and photophysical properties of quinazoline-based fluorophores." RSC Advances, 2020, 10, 29601-29608.
-
Quinazoline Synthesis & Scaffolds: Hameed, A., et al. "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives."[1] European Journal of Medicinal Chemistry (Cited via NIH/PMC), 2018.
-
Viscosity Sensing Mechanisms (General): Haidekker, M. A., & Theodorakis, E. A. "Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow." Organic & Biomolecular Chemistry, 2007.
-
ESIPT Probe Design (HPQ Derivatives): Sedgwick, A. C., et al. "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018.
Sources
Preparation of 2-(2-Chlorophenyl)quinazoline metal complexes
Technical Application Note: Synthesis, Characterization, and Biological Profiling of 2-(2-Chlorophenyl)quinazoline Metal Complexes
Abstract
This application note details the robust synthesis, purification, and metallation of This compound (CPQ) , a pharmacophore of significant interest in medicinal chemistry due to its DNA-intercalating properties and kinase inhibitory potential. Unlike generic quinazoline protocols, this guide addresses the specific steric and electronic challenges imposed by the ortho-chloro substituent. We provide validated protocols for generating Copper(II) and Platinum(II) complexes, designed to serve as primary candidates for cytotoxicity and antimicrobial screening.[1]
Part 1: Ligand Synthesis (The CPQ Scaffold)
Rationale: The synthesis of 2-substituted quinazolines often suffers from over-oxidation or incomplete cyclization. For the 2-chlorophenyl derivative, the steric bulk at the ortho position can hinder planarization, reducing yield in standard condensation reactions.[1] We utilize an Iodine-mediated oxidative cyclization of 2-aminobenzylamine and 2-chlorobenzaldehyde. This method is superior to high-temperature anthranilamide condensation because it proceeds under milder conditions, preserving the halogen substituent.[1]
Protocol 1.1: Oxidative Cyclization of CPQ
Reagents:
-
2-Aminobenzylamine (CAS: 4403-69-4): 10 mmol (1.22 g)
-
2-Chlorobenzaldehyde (CAS: 89-98-5): 10 mmol (1.40 g)
-
Iodine (
): 12.5 mmol (3.17 g) -
Potassium Carbonate (
): 30 mmol (4.14 g) -
Solvent: tert-Butanol (50 mL)
Step-by-Step Methodology:
-
Imine Formation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzylamine and 2-chlorobenzaldehyde in tert-butanol. Stir at room temperature for 30 minutes. Observation: The solution will turn slightly yellow, indicating imine intermediate formation.[1]
-
Cyclization & Oxidation: Add solid
followed by to the reaction mixture. -
Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The intermediate dihydroquinazoline is oxidized to the fully aromatic quinazoline.
-
Quenching: Cool to room temperature. Add saturated aqueous
(sodium thiosulfate) to quench unreacted iodine. -
Extraction: Extract with Dichloromethane (DCM) (
mL). Wash the organic layer with brine, dry over anhydrous , and concentrate under reduced pressure.[1] -
Purification: Recrystallize from Ethanol/Water (9:1) to yield light yellow needles.
Yield Expectation: 75–85%
Key Characterization Signal:
Part 2: Metal Complexation Protocols
Scientific Context:
The CPQ ligand acts as a monodentate or bidentate donor. The N3 nitrogen of the quinazoline ring is the primary donor. The ortho-chloro group is generally a poor donor but influences the coordination geometry via steric repulsion, often forcing the ligand out of the square-planar axis in
Protocol 2.1: Synthesis of [Cu(CPQ) Cl ] (Bio-Active Candidate)
Target Application: DNA Cleavage / Antimicrobial Assay
Reagents:
-
Ligand (CPQ): 2.0 mmol (0.48 g)
-
Copper(II) Chloride Dihydrate (
): 1.0 mmol (0.17 g) -
Solvent: Absolute Ethanol (20 mL)
Methodology:
-
Dissolve the CPQ ligand in 15 mL of hot ethanol.
-
Dissolve the copper salt in 5 mL of ethanol and add dropwise to the ligand solution under continuous stirring.
-
Reflux: Heat the mixture at 70°C for 3 hours.
-
Critical Check: The color should shift from green (free salt) to a dark olive/brown precipitate.
-
-
Isolation: Cool to room temperature. Filter the precipitate.
-
Washing: Wash with cold ethanol (
mL) followed by diethyl ether to remove unreacted ligand. -
Drying: Vacuum dry at 50°C for 6 hours.
Protocol 2.2: Synthesis of [Pt(CPQ)Cl (DMSO)] (Cytotoxic Candidate)
Target Application: Cisplatin Analog / Anti-tumor Assay
Reagents:
-
Ligand (CPQ): 1.0 mmol
- : 1.0 mmol
-
DMSO: 2 mL
-
Solvent: Acetone/Water (1:1)
Methodology:
-
Dissolve
in 10 mL water. Add 2 mL DMSO and stir for 4 hours to generate the in situ precursor . -
Dissolve CPQ in 10 mL acetone and add to the platinum solution.
-
Stir at 50°C for 12 hours.
-
Evaporate the acetone slowly. A yellow/orange solid will precipitate.
-
Recrystallize from DMF/Ether.
Part 3: Visualization of Workflows
Figure 1: Synthesis & Logic Flow
This diagram outlines the critical decision points and reaction pathways for the CPQ ligand and its complexes.
Caption: Synthesis pathway for this compound and its divergence into Copper and Platinum therapeutic candidates.
Part 4: Analytical Validation & Data Presentation
To ensure the integrity of the synthesized complexes, the following spectroscopic shifts must be observed. The coordination of the N3 nitrogen to the metal center alters the electron density of the quinazoline ring, resulting in predictable shifts.[1]
Table 1: Key Spectroscopic Diagnostics
| Feature | Free Ligand (CPQ) | Cu(II) Complex | Pt(II) Complex | Interpretation |
| IR: | Red-shift indicates coordination via azomethine Nitrogen. | |||
| IR: | Absent | Confirmation of Metal-Nitrogen bond formation. | ||
| Broad/Paramagnetic | Downfield shift due to deshielding by the metal center. | |||
| UV-Vis | d-d band | MLCT | Appearance of d-d transitions (Cu) or Charge Transfer (Pt). |
Protocol 3.1: Solubility & Stability Testing for Bio-Assays
Crucial for Drug Development Professionals
-
Stock Preparation: Dissolve complexes in 100% DMSO to achieve a 10 mM stock concentration.
-
Note: The 2-chloro substituent increases lipophilicity compared to the parent quinazoline, aiding membrane permeability but reducing aqueous solubility.[1]
-
-
Working Solution: Dilute stock into PBS (Phosphate Buffered Saline) or Cell Culture Media.
-
Limit: Ensure DMSO concentration
v/v to avoid solvent toxicity.[1]
-
-
Stability Check: Monitor UV-Vis spectrum over 24 hours. A decrease in absorbance or shift in
indicates hydrolytic instability (ligand dissociation).
References
-
MDPI. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Available at: [Link][2][3]
-
Royal Society of Chemistry. (2019). Transition metal(II) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure and biological activity.[4] Dalton Transactions. Available at: [Link]
-
National Institutes of Health (PMC). (2013). Quinazoline derivatives: synthesis and bioactivities.[5][6][7][8][9][10][11] Available at: [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones. Available at: [Link][3][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. mdpi.com [mdpi.com]
- 10. Gold(I) Complexes with a Quinazoline Carboxamide Alkynyl Ligand: Synthesis, Cytotoxicity, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Crystallization methods for 2-(2-Chlorophenyl)quinazoline x-ray diffraction
Application Note: High-Quality Single Crystal Growth of 2-(2-Chlorophenyl)quinazoline for X-Ray Diffraction
Executive Summary
This guide details the methodology for obtaining X-ray quality single crystals of This compound (C₁₄H₉ClN₂). As a fully aromatic, planar heterocycle, this molecule presents specific challenges: a strong tendency toward rapid anisotropic growth (
The protocols below prioritize controlled nucleation to suppress kinetic twinning and promote thermodynamic stability. We utilize the molecule’s lack of strong hydrogen bond donors (no -OH or -NH groups) by exploiting halogen bonding and
Physicochemical Profile & Solubility
Understanding the solubility landscape is the prerequisite for any crystallization attempt.[1] this compound exhibits a "Lipophilic-Aromatic" profile.
| Parameter | Data / Characteristic | Implication for Crystallization |
| Molecular Weight | 240.69 g/mol | Small molecule; rapid diffusion in low-viscosity solvents. |
| H-Bond Donors | 0 | Critical: Will not form strong H-bonded networks; relies on Van der Waals/ |
| H-Bond Acceptors | 2 (Quinazoline Nitrogens) | Can accept protons from solvents (e.g., MeOH), potentially forming solvates.[1] |
| Solubility (High) | DCM, Chloroform, THF, DMSO | Good "Solvents" for diffusion/evaporation.[1] |
| Solubility (Mod.) | Acetone, Acetonitrile, Toluene | Good for slow cooling.[1] |
| Solubility (Low) | Hexane, Pentane, Water, MeOH | Excellent "Anti-solvents."[1] |
Experimental Protocols
Method A: Binary Solvent Vapor Diffusion (Gold Standard)
Best for: Obtaining large, block-like crystals suitable for SC-XRD.
Mechanism: This method gently lowers solubility by diffusing a volatile anti-solvent into a solution, avoiding the turbulence of evaporation.[1]
Materials:
-
Inner vial (4 mL glass vial).
-
Outer jar (20 mL glass vial with screw cap).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Anti-solvent: n-Hexane or n-Pentane.
Protocol:
-
Dissolution: Dissolve 20 mg of this compound in 1.5 mL of DCM in the inner vial. Sonicate for 30 seconds to ensure homogeneity.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean inner vial. Why: Dust particles act as uncontrolled nucleation sites.[1]
-
Setup: Place the open inner vial inside the outer jar.
-
Diffusion Charge: Carefully pipette 5 mL of n-Hexane into the outer jar (surrounding the inner vial). Do not let the liquids mix directly.[1]
-
Equilibration: Seal the outer jar tightly. Store at 20°C in a vibration-free environment (e.g., foam box).
-
Timeline: Nucleation typically occurs within 48–72 hours.[1] Harvest crystals after 5–7 days.
Method B: Slow Evaporation from Semi-Polar Solvents
Best for: Initial screening and polymorph discovery.[1]
Mechanism: Gradual concentration increase drives the system into a metastable supersaturated state.[1]
Protocol:
-
Prepare a saturated solution of the compound in Acetonitrile (ACN) or Ethanol (EtOH) at room temperature.[1]
-
Filter into a clean scintillation vial.
-
Cover the vial with Parafilm®.[1]
-
Pierce 3–5 small holes in the Parafilm with a needle.[1] Why: Controls evaporation rate; slower rate = fewer, higher quality crystals.[1]
-
Place in a fume hood away from drafts.
-
Observation: Aromatic stacking often leads to needle formation here. If needles form, switch to Method A.
Structural Logic & Interaction Map
The following diagram illustrates the decision-making process and the molecular interactions driving the crystallization of this specific quinazoline derivative.
Figure 1: Crystallization logic flow for this compound, highlighting the relationship between molecular properties and method selection.
Troubleshooting & Optimization
| Problem | Diagnosis | Corrective Action |
| Oiling Out | Phase separation before crystallization. | The anti-solvent diffused too fast. Use a heavier anti-solvent (e.g., Pentane |
| Thin Needles | Growth rate along the | Switch solvent to Toluene .[1] Aromatic solvents compete for |
| Twinning | Multiple crystals growing from a single nucleus.[1] | Solution is too concentrated. Dilute the initial solution by 20% and re-filter. |
| No Crystals | Undersaturated solution.[1] | Allow the inner vial to evaporate slightly before setting up the vapor diffusion chamber. |
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry for Quinazoline Derivatives. [Link][1]
-
PubChem. this compound Compound Summary. [Link]
-
MDPI Crystals. Synthesis and Crystal Structure of Quinazolinone Derivatives. (Provides analogous structural data for 2-substituted quinazolines). [Link][1]
-
National Institutes of Health (PMC). 2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline Crystal Data. (Reference for chlorophenyl-quinazoline packing modes). [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Oxidative Aromatization in Quinazoline Synthesis
Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of oxidative aromatization in their synthetic routes. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reactions, troubleshoot issues, and achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the oxidative aromatization step in quinazoline synthesis:
Q1: My oxidative aromatization of dihydroquinazolines is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a frequent issue. The primary causes are often an insufficiently powerful oxidizing agent for your specific substrate, suboptimal reaction temperature, or catalyst deactivation.
-
Oxidant Choice: The reactivity of the dihydroquinazoline precursor is critical. Electron-rich systems are generally easier to oxidize. For less reactive substrates, a stronger oxidant may be required. Common oxidants range from mild (e.g., air, molecular oxygen) to strong (e.g., DDQ, MnO₂).[1][2]
-
Temperature: Increasing the reaction temperature can often drive the reaction to completion. However, be mindful of potential side reactions or decomposition of your product at elevated temperatures.
-
Catalyst Issues: If you are using a catalytic system (e.g., copper or iron-based), the catalyst may be poisoned by impurities in your starting material or solvent.[3][4] Ensure the purity of your reagents and consider increasing the catalyst loading as a test.
Q2: I am observing significant byproduct formation during the oxidation. What are the common side reactions and how can I suppress them?
A2: Byproduct formation is often linked to over-oxidation or alternative reaction pathways.
-
Over-oxidation: Strong oxidants can sometimes lead to the formation of quinazolinones or other oxidized species.[5] If you suspect over-oxidation, consider switching to a milder oxidant or reducing the reaction time and temperature.
-
N-Oxide Formation: In some cases, oxidation of the quinazoline nitrogen atoms can occur, leading to the formation of quinazoline N-oxides.[1]
-
Solvent Participation: Certain solvents can participate in the reaction, leading to undesired byproducts. Ensure your solvent is inert under the reaction conditions.
Q3: Which oxidizing agent is most suitable for my substrate?
A3: The "best" oxidizing agent is highly substrate-dependent. Below is a table summarizing common choices with their typical applications and considerations.
| Oxidizing Agent | Typical Application | Advantages | Disadvantages |
| Air / O₂ | Often used in catalytic systems (e.g., Cu, Fe, Pd) | Green and economical oxidant.[6] | May require higher temperatures, pressures, or a highly active catalyst. |
| Manganese Dioxide (MnO₂) ** | A versatile and widely used oxidant.[2] | Effective for a broad range of substrates. | Stoichiometric amounts are often required, leading to waste. |
| DDQ (2,3-Dichloro-5,6-dicyanobenzoquinone) | A powerful oxidant for difficult-to-oxidize substrates.[2] | High reactivity. | Can be expensive and may lead to over-oxidation. |
| Hydrogen Peroxide (H₂O₂) | A greener alternative, often used with a catalyst.[2] | Atom-economical and produces water as a byproduct.[2] | May require a catalyst and careful temperature control. |
| Iodine (I₂) ** | Used both as a catalyst and an oxidant.[7][6] | Metal-free conditions are possible.[7][6] | Can be corrosive and may require a co-oxidant. |
| Potassium Permanganate (KMnO₄) | A strong and inexpensive oxidant. | Readily available and powerful. | Can lead to over-oxidation and produces MnO₂ waste. |
| tert-Butyl Hydroperoxide (TBHP) | Often used in metal-catalyzed reactions.[4][8] | Soluble in organic solvents. | Can be hazardous and requires careful handling. |
Q4: I want to develop a more environmentally friendly ("greener") protocol for my oxidative aromatization. What are my options?
A4: There is a strong trend towards developing greener synthetic methods. Key strategies include:
-
Using Air or O₂ as the Oxidant: This is the most environmentally benign option.[7][6] Many catalytic systems have been developed to utilize air or oxygen as the terminal oxidant.[3][9]
-
Metal-Free Catalysis: The use of iodine or organic catalysts can avoid the use of potentially toxic and expensive transition metals.[2][7]
-
Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to oxidation, using electricity to drive the aromatization.[6]
-
Catalytic Systems: Employing catalysts, even metal-based ones, is generally greener than using stoichiometric amounts of oxidants as it reduces waste.[10]
Troubleshooting Guides
Here are some detailed troubleshooting scenarios you might encounter during your experiments.
Scenario 1: Low Yield of Quinazoline with a Metal-Catalyzed Aerobic Oxidation
Problem: You are attempting a copper-catalyzed aerobic oxidation of a dihydroquinazoline, but the yield of the desired quinazoline is consistently low, with a significant amount of starting material remaining.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in aerobic oxidation.
Detailed Explanation:
-
Ensure Adequate Air/Oxygen Supply: For aerobic oxidations, efficient gas exchange is crucial. If the reaction is not vigorously stirred or the headspace is limited, the reaction can become oxygen-starved. Consider bubbling air through the reaction mixture or running the reaction under an oxygen atmosphere (with appropriate safety precautions).
-
Verify Catalyst Activity: Copper catalysts can be sensitive to air and moisture over time. Use a fresh batch of the copper salt or pre-catalyst. If you suspect catalyst poisoning from your substrate, try a higher catalyst loading to see if the conversion improves.
-
Optimize Temperature: While higher temperatures can promote the reaction, there is often an optimal range. Too low a temperature will result in slow kinetics, while too high a temperature can lead to catalyst decomposition or side reactions. A systematic temperature screen is recommended.
-
Check for Impurities: Starting materials, especially those from preceding steps, may contain impurities that can chelate to the metal catalyst and inhibit its activity. Purification of the dihydroquinazoline intermediate is often a critical step.
Scenario 2: Formation of Quinazolinone Byproduct
Problem: Your oxidation of a 4-substituted dihydroquinazoline is yielding a significant amount of the corresponding quinazolin-4(3H)-one.
Plausible Mechanism:
Caption: Pathway for quinazolinone byproduct formation.
Mitigation Strategies:
-
Use a Milder Oxidant: This is the most direct approach. If you are using a strong oxidant like KMnO₄ or DDQ, switch to a milder one such as MnO₂, air with a suitable catalyst, or iodine.[2]
-
Reduce Oxidant Stoichiometry: Carefully control the equivalents of the oxidizing agent. A slight excess may be necessary for full conversion, but a large excess will promote over-oxidation.
-
Lower the Reaction Temperature: Over-oxidation is often more prevalent at higher temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly improve the selectivity for the desired quinazoline.
-
Monitor the Reaction Closely: Use techniques like TLC or LC-MS to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the product.
Experimental Protocols
Protocol 1: General Procedure for MnO₂ Oxidation of Dihydroquinazolines
This protocol is a robust and widely applicable method for the synthesis of quinazolines.
-
Dissolve the dihydroquinazoline (1.0 eq.) in a suitable solvent (e.g., dichloromethane, chloroform, or toluene) to a concentration of approximately 0.1 M.
-
Add activated manganese dioxide (MnO₂) (5-10 eq.) to the solution. The exact amount of MnO₂ may need to be optimized for your specific substrate.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure quinazoline.
Protocol 2: Copper-Catalyzed Aerobic Oxidation of Dihydroquinazolines
This protocol offers a greener alternative to stoichiometric oxidants.[3][9]
-
To a solution of the dihydroquinazoline (1.0 eq.) in a suitable solvent (e.g., acetonitrile, toluene, or DMSO) at a concentration of 0.1-0.2 M, add the copper catalyst (e.g., CuCl, CuI, or Cu(OAc)₂) (5-10 mol%).
-
If required, add a ligand (e.g., DABCO, 1,10-phenanthroline) (5-10 mol%).
-
Stir the reaction mixture vigorously under an atmosphere of air or oxygen (an oxygen-filled balloon is often sufficient) at the optimized temperature (typically 60-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
References
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. Available at: [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC - NIH. Available at: [Link]
-
Synthesis of quinazolines via CuO nanoparticles catalyzed aerobic oxidative coupling of aromatic alcohols and amidines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N-H Ketimines. Available at: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. Available at: [Link]
-
Quinazoline synthesis - Organic Chemistry Portal. Available at: [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH. Available at: [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. Available at: [Link]
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions - MDPI. Available at: [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers. Available at: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. Available at: [Link]
-
Iodine-catalyzed aerobic oxidative synthesis of quinazolines. - ResearchGate. Available at: [Link]
-
(PDF) Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Available at: [Link]
-
Optimization of conditions for the oxidative cyclization of aldehydes with 2-aminobenzylamine. [a] - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. Available at: [Link]
-
Oxidative Aromatization of 3,4-Dihydroquinolin-2(1 H)-ones to Quinolin-2(1 H)-ones Using Transition-Metal-Activated Persulfate Salts - PubMed. Available at: [Link]
-
The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl) - PMC. Available at: [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - MDPI. Available at: [Link]
Sources
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- 2. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of quinazolines via CuO nanoparticles catalyzed aerobic oxidative coupling of aromatic alcohols and amidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Quinazolines via an Iron-Catalyzed Oxidative Amination of N-H Ketimines [organic-chemistry.org]
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- 8. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 9. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 10. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing the Quinazoline Ring in Acidic Conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolytic instability of the quinazoline scaffold in acidic environments. Our goal is to equip you with the foundational knowledge and practical protocols necessary to diagnose, troubleshoot, and prevent the degradation of your quinazoline-based compounds.
Part 1: Understanding the Core Problem - FAQs on Quinazoline Instability
This section addresses the fundamental questions surrounding the acid-catalyzed hydrolysis of quinazoline derivatives.
Q1: My quinazoline-based compound is rapidly degrading in my acidic experimental medium. What is the chemical mechanism behind this?
A1: The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is susceptible to acid-catalyzed hydrolysis.[1][2] The process is initiated by the protonation of one of the ring's nitrogen atoms (typically N1 or N3), which increases the electrophilicity of the pyrimidine ring. This is followed by a nucleophilic attack from a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening and cleavage result in the decomposition of the quinazoline core. In strongly acidic conditions, this can lead to the formation of derivatives of 2-aminobenzaldehyde or 2-aminobenzoic acid.[3] The marked polarization of the 3,4-double bond is a key factor in the reactivity of the quinazoline ring.[4]
Caption: Acid-catalyzed hydrolysis of the quinazoline ring.
Q2: What are the primary factors that influence the rate of hydrolysis?
A2: The stability of your compound is not static; it's a function of several variables:
-
pH: This is the most critical factor. The rate of hydrolysis is often highest in strongly acidic environments (e.g., pH 1-3) due to the increased concentration of protons available to catalyze the reaction.[5]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing your acidic solutions at lower temperatures (e.g., 4°C) can significantly slow down degradation.[6]
-
Substituent Effects: The nature and position of substituents on the quinazoline ring play a crucial role.[4] Electron-donating groups (EDGs) can sometimes stabilize the protonated form, while electron-withdrawing groups (EWGs) can make the ring more susceptible to nucleophilic attack. The specific effect depends heavily on the substituent's position.[7]
-
Solvent System: While aqueous solutions are the primary concern, the presence of co-solvents can also modulate stability.
Q3: How can I accurately monitor the degradation of my compound?
A3: A robust, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique.[8][9] A proper stability study involves incubating your compound in the acidic medium of interest and analyzing samples at various time points. The appearance of new peaks (degradation products) and a corresponding decrease in the peak area of the parent compound will allow you to quantify the rate of hydrolysis.
Part 2: Troubleshooting Guides & Prevention Protocols
This section provides actionable strategies to mitigate acid-induced hydrolysis, complete with the rationale behind each approach.
Q4: Can I structurally modify my quinazoline derivative to enhance its acid stability?
A4: Yes, medicinal chemists often perform structure-activity relationship (SAR) studies that can also be interpreted as structure-stability relationships. While the primary goal is usually to optimize biological activity, stability can be a key parameter.
-
Rationale: The electronic properties of substituents can significantly impact the stability of the quinazoline core.[4][10] For instance, strategically placing electron-donating groups (e.g., -OCH₃, -OH) might stabilize the cationic intermediate formed during protonation, potentially slowing hydrolysis. Conversely, potent electron-withdrawing groups (e.g., -NO₂) could exacerbate instability.[1]
-
Actionable Insight: If you have synthetic flexibility, consider synthesizing analogs with different substitution patterns on the benzene portion of the ring. A comparative stability study using HPLC can quickly reveal which substitutions confer the greatest stability.
| Substituent Type (Example) | General Position | Plausible Effect on Acid Stability | Rationale |
| Electron-Donating (-OCH₃, -CH₃) | Benzene Ring (e.g., C6, C7) | Often increases stability | Stabilizes the positive charge on the protonated ring through resonance or induction.[10] |
| Electron-Withdrawing (-NO₂, -CF₃) | Benzene Ring | Often decreases stability | Destabilizes the protonated intermediate, making the ring more susceptible to nucleophilic attack.[7] |
| Halogens (-Cl, -F) | Benzene Ring (e.g., C6, C8) | Variable effect | Halogens are inductively withdrawing but can be weakly resonance-donating. The net effect is position-dependent.[7] |
| Bulky Groups | Near N1 or C2 | May increase stability | Can sterically hinder the approach of water molecules to the sites of nucleophilic attack. |
Q5: My API is intended for oral delivery and is unstable in simulated gastric fluid. What formulation strategies can I use?
A5: When structural modification is not an option, formulation science provides powerful tools to protect the drug. The goal is to create a microenvironment around the drug molecule that shields it from the bulk acidic solution.[11][12]
Caption: Decision workflow for selecting a stabilization strategy.
Here are three leading strategies:
-
Cyclodextrin Inclusion Complexation: This involves encapsulating the labile part of your quinazoline molecule within the hydrophobic cavity of a cyclodextrin.[13][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can enhance both solubility and stability.[11]
-
Prodrug Approach: This chemical modification strategy involves temporarily masking the part of the molecule susceptible to hydrolysis.[15][16]
Q6: How does cyclodextrin complexation prevent hydrolysis, and how can I prepare a complex?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17]
-
Mechanism of Protection: By forming an inclusion complex, the quinazoline molecule (or its most hydrophobic/labile part) is sequestered inside the cyclodextrin cavity. This physically shields the drug from water molecules in the solution, thereby significantly hampering the hydrolysis reaction.[13] This strategy can also improve the aqueous solubility of poorly soluble compounds.[18]
Caption: Formation of a drug-cyclodextrin inclusion complex.
Protocol: Preparation of a Quinazoline/β-Cyclodextrin Complex (Kneading Method)
This method is efficient for achieving high complexation efficiency at a lab scale.[18]
-
Molar Ratio Calculation: Determine the desired molar ratio of your quinazoline derivative to β-cyclodextrin (e.g., 1:1 or 1:2). Accurately weigh out both components.
-
Initial Mixing: Place the β-cyclodextrin in a mortar. Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to create a paste-like consistency.
-
Drug Incorporation: Gradually add the accurately weighed quinazoline derivative to the paste in the mortar.
-
Kneading: Knead the mixture thoroughly with a pestle for 45-60 minutes. The continuous grinding and mixing facilitates the inclusion of the drug into the cyclodextrin cavity. Maintain the paste-like consistency by adding a few drops of solvent if necessary.
-
Drying: Transfer the resulting paste to a petri dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under a vacuum.
-
Final Processing: The dried complex can be gently ground and sieved to obtain a uniform powder.
-
Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).
Q7: When should I consider a prodrug approach?
A7: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound.[16] This strategy is particularly powerful when you face multiple challenges simultaneously, such as poor stability, low permeability, or off-target toxicity.[15][19][20]
-
Application for Stability: You can design a prodrug by temporarily modifying the functional groups on the quinazoline ring that are involved in the hydrolytic degradation. For example, a labile ester or amide bond could be introduced at a strategic position. This new bond would be stable in the acidic gastric environment but designed to be cleaved by enzymes (e.g., esterases) in the bloodstream or target tissue, releasing the active quinazoline drug.[19]
References
- MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design.
- SlideShare. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation.
- ResearchGate. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- PubMed. (n.d.). The use of a prodrug approach to minimize potential CNS exposure of next generation quinoline methanols while maintaining efficacy in in vivo animal models.
- PMC. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides.
- ResearchGate. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
- PMC. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
- BenchChem. (2025). Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives.
- PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
- PMC. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review.
- PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
- PubMed. (1984). Determination of the imidazo quinazoline derivative Ro 13-6438 in biological fluids by high-performance liquid chromatography.
- PMC. (n.d.). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H).
- ResearchGate. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives.
- MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- PubMed. (2017). Effects of cyclodextrins on the chemical stability of drugs.
- PMC. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
- Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
- Google Patents. (n.d.). US9988357B2 - Methods for preparation of quinazoline derivatives.
- Encyclopedia.pub. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers.
- ResearchGate. (2015). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions.
- Royal Society of Chemistry. (n.d.). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PMC. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
- PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PMC. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases.
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions.
- PMC. (2023). Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone.
- PMC. (2013). Quinazoline derivatives: synthesis and bioactivities.
- ResearchGate. (2020). Chemistry and activity of quinazoline moiety: A systematic review study.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review.
- ResearchGate. (2022). The influence of pH on the stability of antazoline: Kinetic analysis.
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Validation & Comparative
A Comparative Guide to Mass Spectrometry Fragmentation Patterns of 2-Phenylquinazolines
This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 2-phenylquinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Drawing upon available spectral data and comparative analysis with structurally related compounds, this document serves as a valuable resource for researchers, scientists, and professionals in drug development for the structural elucidation and characterization of these molecules.
Introduction: The Significance of 2-Phenylquinazolines
Quinazolines are a class of bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrimidine ring. The 2-phenyl substituted quinazolines, in particular, form the core scaffold of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Accurate structural characterization is paramount in the development of these compounds, and mass spectrometry stands as a cornerstone analytical technique for this purpose. Understanding the fragmentation patterns of 2-phenylquinazolines under different ionization conditions is crucial for unambiguous identification and for differentiating isomers.
Mass Spectrometry of 2-Phenylquinazolines: An Overview
The fragmentation of 2-phenylquinazolines in mass spectrometry is influenced by the ionization technique employed, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common.
-
Electron Ionization (EI): This hard ionization technique imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI typically results in the formation of a protonated molecule [M+H]+ with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation, providing controlled and specific structural insights.
While detailed fragmentation studies specifically on a wide range of 2-phenylquinazolines are not extensively published, we can infer and compare their behavior based on the fragmentation of the quinazoline core and related aromatic heterocyclic systems.
Electron Ionization (EI) Fragmentation Patterns
Under electron ionization, the molecular ion of 2-phenylquinazoline is expected to be prominent due to the stability of the aromatic system. The fragmentation will likely proceed through several key pathways involving the quinazoline ring and the phenyl substituent.
A primary fragmentation pathway would involve the cleavage of the quinazoline ring. Another significant fragmentation would be the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring, a common fragmentation for nitrogen-containing heterocycles. The phenyl group can also influence fragmentation, with the potential for the loss of a phenyl radical or rearrangement processes.
For comparative analysis, we can look at the EI mass spectrum of the isomeric 2-phenylquinoline . The National Institute of Standards and Technology (NIST) database provides a reference spectrum for 2-phenylquinoline (C₁₅H₁₁N).[1][2] While the nitrogen positions differ, the general stability and fragmentation of the fused aromatic system offer valuable insights.
Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS)
In ESI-MS, 2-phenylquinazolines will readily form protonated molecules [M+H]+. Collision-Induced Dissociation (CID) in an MS/MS experiment is then used to induce fragmentation. The fragmentation of the protonated molecule will be directed by the site of protonation, which is likely to be one of the nitrogen atoms in the quinazoline ring.
Key fragmentation pathways in ESI-MS/MS are expected to include:
-
Neutral Loss of HCN: Similar to EI, the loss of a neutral hydrogen cyanide molecule is a probable fragmentation pathway.
-
Ring Cleavage: The quinazoline ring can undergo cleavage, leading to the formation of smaller, stable fragment ions.
-
Loss of Substituents: For substituted 2-phenylquinazolines, the loss of these substituents as neutral molecules or radicals will be a dominant fragmentation pathway.
A study on the ESI-MS/MS of phenylquinolines demonstrated that the fragmentation patterns could provide valuable clues regarding the position of the phenyl moiety attached to the quinoline ring.[3][4] This suggests that for substituted 2-phenylquinazolines, the fragmentation patterns will be highly informative for determining the substitution patterns on both the phenyl and quinazoline rings.
Comparative Fragmentation Data of Related Heterocycles
To further understand the potential fragmentation of 2-phenylquinazolines, it is useful to examine the fragmentation of related nitrogen-containing fused ring systems. A study on pyridazino-quinolines, a pyrimido-quinoline derivative, and pyrimido-cinnolines under ESI-MS/MS conditions revealed characteristic cross-ring fragments mainly on the pyridazine and pyrimidine rings. The nature of the substituents was also found to significantly influence the fragmentation pathways.[4]
| Compound Class | Common Fragmentation Pathways (ESI-MS/MS) | Reference |
| Phenylquinolines | Fragmentation patterns dependent on the phenyl group position. | [3][4] |
| Pyridazino-quinolines | Cross-ring fragmentation of the pyridazine ring, loss of substituents. | [4] |
| Pyrimido-quinolines | Cross-ring fragmentation of the pyrimidine ring. | [4] |
Experimental Protocol for Mass Spectrometric Analysis
The following provides a general workflow for the analysis of 2-phenylquinazolines using LC-MS/MS with electrospray ionization.
Sample Preparation
-
Dissolution: Dissolve the 2-phenylquinazoline sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
Liquid Chromatography (LC) Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
Mass Spectrometry (MS) Parameters
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS: Product ion scan of the [M+H]+ ion.
-
Collision Gas: Argon.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe a range of fragment ions.
Caption: General experimental workflow for LC-MS/MS analysis of 2-phenylquinazolines.
Proposed Fragmentation Pathway of 2-Phenylquinazoline
Based on the principles of mass spectrometry and comparison with related structures, a plausible fragmentation pathway for the protonated molecule of 2-phenylquinazoline ([M+H]+) is proposed below.
Caption: Proposed ESI-MS/MS fragmentation of protonated 2-phenylquinazoline.
Conclusion
The mass spectrometric analysis of 2-phenylquinazolines provides essential information for their structural characterization. While a comprehensive library of fragmentation patterns for a wide array of these compounds is still developing in the public domain, a combination of EI and ESI-MS/MS techniques, coupled with comparative analysis of related heterocyclic systems, allows for confident structural elucidation. The stability of the aromatic core generally leads to a detectable molecular ion, and the fragmentation patterns are indicative of the substitution on both the quinazoline and phenyl rings. The experimental workflow and proposed fragmentation pathways outlined in this guide serve as a foundational reference for researchers working with this important class of molecules.
References
-
National Institute of Standards and Technology (NIST). Quinoline, 2-phenyl-. In: NIST Chemistry WebBook. [Link]
-
Jerkovich, G., Horváth, G., & Varga, Z. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 849-858. [Link]
-
Al-Ostath, A., & El-Faham, A. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. [Link]
-
Kádár, Z., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(12), 823-831. [Link]
-
Chevallier, L., et al. (2024). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules, 29(1), 235. [Link]
-
Zentgraf, M., et al. (2017). Structure-based design, synthesis and crystallization of 2-arylquinazolines as lipid pocket ligands of p38α MAPK. European Journal of Medicinal Chemistry, 138, 1064-1075. [Link]
-
PubChem. 2-Phenylquinazoline. [Link]
-
Zhang, J., et al. (2010). A Simple and Efficient Approach to the Synthesis of 2-Phenylquinazolines via sp3 C-H Functionalization. Organic Letters, 12(12), 2841–2843. [Link]
-
Hussain, H., et al. (2018). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Research Reviews, 38(3), 775-828. [Link]
-
Kumari, A., et al. (2020). Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies. RSC Medicinal Chemistry, 11(10), 1162-1168. [Link]
-
Li, X., et al. (2018). Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(3), 400-404. [Link]
Sources
- 1. Mass spectral fragmentations of 2-phenyl-3H-indol-3-one N-oxide (2-phenylisatogen), 2-phenyl-4H-3,1-benzoxazin-4-one, and 1-phenylindoline-2,3-dione (N-phenylisatin) - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Quinoline, 2-phenyl- [webbook.nist.gov]
- 3. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to 13C NMR Spectral Data of 2-Substituted Quinazolines
This guide provides an in-depth comparison of 13C NMR spectral data for a series of 2-substituted quinazolines, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. Understanding the electronic and structural effects of substitution at the C-2 position is crucial for the structural elucidation and rational design of novel quinazoline-based therapeutic agents. This document offers a detailed analysis of substituent-induced chemical shifts, supported by experimental data, to aid researchers in their synthetic and analytical endeavors.
Introduction: The Quinazoline Scaffold and the Significance of 13C NMR
The quinazoline ring system, a fusion of benzene and pyrimidine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic activities, including anticancer, antihypertensive, and anti-inflammatory properties. The biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the quinazoline core.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an unparalleled tool for the structural characterization of organic molecules. It provides a detailed fingerprint of the carbon skeleton, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment. For 2-substituted quinazolines, 13C NMR serves as a powerful method to confirm the identity and purity of synthesized compounds and to probe the electronic effects of the substituent at the C-2 position on the entire heterocyclic framework.
This guide will explore the characteristic 13C NMR chemical shifts of the quinazoline ring carbons and systematically analyze how different substituents at the C-2 position modulate these values.
Understanding the 13C NMR Spectrum of the Quinazoline Core
To appreciate the influence of a C-2 substituent, it is essential first to understand the 13C NMR spectrum of the parent quinazoline molecule. The numbering of the quinazoline ring is illustrated below:
Caption: Numbering of the Quinazoline Ring System.
The chemical shifts of the carbon atoms in the unsubstituted quinazoline ring provide a baseline for our comparative analysis.
Comparative Analysis of 13C NMR Data for 2-Substituted Quinazolines
The electronic nature of the substituent at the C-2 position significantly influences the chemical shifts of the quinazoline ring carbons. This section provides a comparative analysis of experimental 13C NMR data for a series of 2-substituted quinazolines and their closely related quinazolin-4(3H)-one analogues. The data is presented in tabular format for ease of comparison.
Table 1: 13C NMR Chemical Shifts (δ, ppm) for 2-Substituted Quinazolin-4(3H)-ones in DMSO-d6 [1]
| Substituent at C-2 | C-2 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| -phenyl | 152.78 | 162.74 | 121.44 | 126.33 | 127.06 | 135.08 | 127.98 | 149.19 |
| -p-tolyl | 152.88 | 162.74 | 121.42 | 126.31 | 126.98 | 135.04 | 128.75 | 149.16 |
| -p-fluorophenyl | 151.84 | 162.71 | 121.32 | 126.32 | 127.07 | 135.10 | 127.89 | 149.08 |
Table 2: 13C NMR Chemical Shifts (δ, ppm) for 2-Substituted Quinazolines in CDCl3 [2][3]
| Substituent at C-2 | C-2 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
| -p-tolyl | 161.1 | 160.42 | 123.49 | 127.02 | 128.49 | 134.03 | 128.52 | 150.8 |
| -p-methoxyphenyl | 160.8 | 160.4 | 123.3 | 126.8 | 127.1 | 134.0 | 128.4 | 150.9 |
| -p-chlorophenyl | 160.0 | 160.5 | 123.5 | 127.1 | 127.5 | 134.2 | 128.6 | 150.7 |
| -p-bromophenyl | 160.1 | 160.5 | 123.6 | 127.1 | 127.5 | 134.3 | 128.5 | 150.6 |
| -3-methoxyphenyl | 160.8 | 160.4 | 123.6 | 127.1 | 127.3 | 134.1 | 128.6 | 150.7 |
Analysis of Substituent Effects
The introduction of a substituent at the C-2 position induces notable changes in the 13C NMR spectrum, primarily through electronic (inductive and resonance) and steric effects.
-
C-2 Chemical Shift: The chemical shift of the C-2 carbon is, as expected, the most significantly affected by the directly attached substituent. Electron-donating groups (EDGs) like the p-tolyl group cause a slight upfield shift (lower ppm value) compared to electron-withdrawing groups (EWGs). This is evident when comparing the C-2 chemical shift of 2-(p-tolyl)quinazoline (161.1 ppm) with that of 2-(p-chlorophenyl)quinazoline (160.0 ppm), although the effect is modest in this series.[3]
-
C-4 Chemical Shift: The C-4 carbon, being part of the pyrimidine ring and in conjugation with C-2, also experiences electronic perturbations. The changes are generally less pronounced than at C-2.
-
Carbons of the Benzene Ring (C-4a, C-5, C-6, C-7, C-8, C-8a): The electronic effects of the C-2 substituent are transmitted throughout the fused benzene ring, leading to more subtle shifts in the signals of these carbons. The magnitude of these shifts generally decreases with increasing distance from the C-2 position.
The following diagram illustrates the general influence of electron-donating and electron-withdrawing groups at C-2 on the electron density of the quinazoline ring.
Caption: Influence of Substituents on Electron Density.
Experimental Protocol for 13C NMR Data Acquisition
The following section outlines a standardized, self-validating protocol for acquiring high-quality 13C NMR spectra of 2-substituted quinazolines.
Sample Preparation
-
Material: Weigh approximately 50-100 mg of the 2-substituted quinazoline derivative for a typical 13C NMR spectrum.[4] The exact amount will depend on the molecular weight and solubility of the compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl3) and dimethyl sulfoxide-d6 (DMSO-d6) are common choices for quinazoline derivatives.[1][2]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5]
-
Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically 1% v/v).[4] However, for routine analysis, the residual solvent peak can often be used for calibration (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).
NMR Instrument Parameters
The following parameters are provided as a general guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.
-
Spectrometer Frequency: e.g., 100 MHz for 13C
-
Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width (SW): 0 to 220 ppm.
-
Temperature: 298 K.
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the internal standard or the residual solvent peak.
The workflow for acquiring and processing the 13C NMR data is summarized in the diagram below.
Caption: 13C NMR Data Acquisition and Processing Workflow.
Conclusion
The 13C NMR spectral data of 2-substituted quinazolines provide invaluable insights into the structural and electronic properties of this important class of heterocyclic compounds. The chemical shifts of the quinazoline ring carbons are predictably influenced by the nature of the substituent at the C-2 position, with C-2 itself being the most sensitive reporter of these changes. This guide has presented a comparative analysis of available data, highlighting the key trends observed. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible 13C NMR spectra. It is anticipated that this guide will serve as a valuable resource for researchers engaged in the synthesis and characterization of novel quinazoline derivatives.
References
- Supporting Information for a relevant publication providing 13C NMR data for 2-substituted quinazolin-4(3H)-ones. (Note: A specific reference from the search results would be cited here).
- UCL Department of Chemistry. NMR Sample Preparation. [Online].
- Supporting Information for a publication detailing the synthesis and spectral data of 2-substituted quinazolines. (Note: A specific reference from the search results would be cited here).
- Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Online].
- Royal Society of Chemistry. Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal - Free Conditions. [Online].
Sources
Technical Guide: Differentiating 2-(2-Chlorophenyl)quinazoline from Dihydro Intermediates
Executive Summary & Synthetic Context[1]
In the development of bioactive heterocycles, 2-(2-chlorophenyl)quinazoline is a critical scaffold, often synthesized via the condensation of 2-aminobenzylamine with 2-chlorobenzaldehyde followed by oxidative aromatization. A common failure mode in this pathway is incomplete oxidation, leading to the persistence of dihydroquinazoline intermediates (specifically 1,2-dihydro or 3,4-dihydro isomers).
These intermediates possess distinct physicochemical properties and biological activities compared to the fully aromatic target. However, they often co-elute during standard flash chromatography and share similar
This guide outlines a self-validating analytical workflow to definitively distinguish the fully aromatic product from its hydrogenated precursors.
The Synthetic Pathway & Problem Space
The transformation generally proceeds through a tetrahydro- intermediate, which rapidly oxidizes to a dihydro- form. The final step—removal of the last two protons to achieve aromaticity—is the rate-limiting step often requiring oxidants (e.g., DDQ, MnO
Figure 1: Reaction pathway highlighting the critical oxidation step where dihydro- impurities persist.
Analytical Differentiation Strategy
Differentiation relies on detecting the transition from a partially saturated ring (containing
A. Nuclear Magnetic Resonance ( H NMR)
NMR is the gold standard for this differentiation. The key indicator is the H4 proton .
-
The "Singlet Test" (Target Compound): In the fully aromatic 2-substituted quinazoline, the proton at position 4 (H4) is deshielded by the ring current and the adjacent nitrogen. It appears as a distinct singlet typically between
9.2 – 9.6 ppm . -
The Dihydro Signal (Impurity):
-
3,4-dihydro isomer: The C4 position is a methylene (
). These protons appear as a singlet or split signal around 4.5 – 5.0 ppm . -
1,2-dihydro isomer: The C2 position is the
center. The H4 proton is still vinylic but shifts upfield compared to the aromatic analog, and the H2 proton appears around 5.5 – 6.5 ppm .
-
Comparative NMR Data Table:
| Feature | This compound (Target) | Dihydro- Intermediate (Impurity) |
| H4 Signal | Singlet, | Absent (or vinylic/CH2 at |
| C2/C4 Hybridization | ||
| NH Signal | Absent | Broad singlet, exchangeable ( |
| Aromatic Region | Well-resolved, deshielded | More complex, often overlapping |
B. Mass Spectrometry (HRMS)
While low-resolution MS can be ambiguous due to protonation
-
Target (
): Calc. Mass -
Dihydro (
): Calc. Mass -
Differentiation: A mass difference of exactly 2.016 Da confirms the presence of the dihydro impurity.
C. UV-Vis Spectroscopy
The aromatization extends the conjugation length of the molecule.
-
Target: Distinct bathochromic shift (red shift) and higher extinction coefficient (
) due to full delocalization. -
Dihydro: Hypsochromic shift (blue shift) relative to the product.
Experimental Protocols
Protocol 1: Monitoring Oxidation Progress (TLC/HPLC)
Do not rely solely on TLC
-
Sampling: Take a 50
L aliquot of the reaction mixture. -
Quench: Dilute in 500
L MeOH. -
Analysis: Inject onto HPLC (C18 column, Water/Acetonitrile gradient).
-
Detection: Monitor at 254 nm (general) and 320 nm (specific for extended conjugation).
-
Criterion: The dihydro intermediate will have a significantly lower absorbance ratio at 320nm/254nm compared to the fully aromatic product.
-
Protocol 2: Purification & Isolation
If the dihydro impurity persists (>5% by HPLC), chemical oxidation is required rather than physical separation.
-
Re-oxidation: Dissolve the crude mixture in Toluene or DMSO.
-
Reagent Addition: Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO
(10 eq. if heterogeneous). -
Reaction: Stir at 80°C for 2 hours.
-
Validation: Perform the "Singlet Test" via
H NMR on the crude workup before column chromatography.
Decision Logic & Workflow
Use this logic gate to validate your compound.
Figure 2: Analytical decision tree for validating quinazoline aromatization.
References
-
Synthesis & Mechanism: Li, H., et al. (2021). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry.
-
Oxidative Methods: Chen, Y., et al. (2013). Efficient one-pot synthesis of multisubstituted quinazolines. Journal of Organic Chemistry.
-
Spectral Data (General): Oregon State University. 1H NMR Chemical Shifts & Interpretation.
-
Structural Characterization: NIH/PubChem. Quinazoline Compound Summary.
-
Dihydro- Intermediate Data: ACG Publications. Synthesis and Characterization of 2,3-dihydroquinazolin-4(1H)-ones (Note: Comparative structural data for dihydro- scaffolds).
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Chlorophenyl)quinazoline
Executive Summary
The effective and safe disposal of 2-(2-Chlorophenyl)quinazoline, a chlorinated heterocyclic compound, is a critical component of laboratory safety and environmental stewardship. Due to its chemical structure, this compound and its associated waste streams cannot be treated as common laboratory refuse. Improper disposal poses risks of environmental contamination and potential health hazards. This guide provides a comprehensive, step-by-step protocol for the characterization, segregation, handling, and ultimate disposal of this compound waste, grounded in established safety principles and regulatory compliance. The cornerstone of this procedure is the classification of all contaminated materials as hazardous halogenated organic waste, mandating disposal via high-temperature incineration through a certified waste management provider.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a chlorinated aromatic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structural class informs a conservative and proactive safety approach. The procedures outlined are based on the known hazards of analogous chemical structures, such as quinolines and other chlorinated aromatics.
Inferred Hazard Profile: The primary risks associated with chlorinated aromatic compounds stem from their potential toxicity and environmental persistence.[1] Many act as agonists of the Aryl Hydrocarbon Receptor (AhR), which can lead to downstream cellular damage.[1] The presence of the chlorine atom significantly influences the molecule's reactivity and degradation pathway, often forming hazardous byproducts like hydrogen chloride (HCl) upon incomplete combustion.[2]
For the purpose of safe handling and disposal, this compound should be treated as a hazardous substance. The following table summarizes the anticipated hazards based on data from structurally related compounds like quinoline.
| Hazard Category | Anticipated Risk & Rationale | Supporting Citation |
| Acute Oral Toxicity | Harmful if swallowed. Quinoline, a related parent heterocycle, has an acute oral LD50 of 331 mg/kg in rats. | [3] |
| Skin Contact | May cause skin irritation. Harmful in contact with skin. Quinoline is very hazardous in case of skin contact. | [3][4] |
| Eye Contact | May cause serious eye irritation, characterized by redness and watering. | [3][4] |
| Carcinogenicity | Potential carcinogen. Quinoline is listed with a cancer warning under California's Proposition 65. | [4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects, a common feature of chlorinated organic compounds. | [4] |
Due to these potential hazards, all waste streams containing this compound must be managed as regulated hazardous waste to prevent release into the environment and ensure personnel safety.[1]
Regulatory Framework: The Basis for Compliance
Disposal procedures for hazardous chemicals are governed by federal and local regulations. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management, from generation to disposal.[5] Chlorinated organic compounds are of particular concern due to their persistence and potential for environmental damage.[6][7]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the proper handling of hazardous chemicals in laboratories (29 CFR 1910.1450) and communication of chemical hazards.[8][9]
Adherence to the protocols in this guide will facilitate compliance with these key regulatory standards.
The Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is that it must be treated as halogenated organic waste. [10] This classification is critical because it dictates the final disposal method and prevents the contamination of other waste streams. Mixing halogenated solvents with non-halogenated solvents makes the entire volume unsuitable for less expensive disposal methods like solvent recovery, thereby increasing costs and logistical complexity.[10]
Disposal Workflow Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 3. actylislab.com [actylislab.com]
- 4. fishersci.com [fishersci.com]
- 5. epa.gov [epa.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. epa.gov [epa.gov]
- 8. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 9. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
